(E)-1-chloro-2-iodoethene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1-chloro-2-iodoethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClI/c3-1-2-4/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZSMRBYSARKAL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Stereoselective Synthesis of (E)-1-chloro-2-iodoethene from Acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-1-chloro-2-iodoethene is a valuable bifunctional electrophile and a versatile building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its stereodefined dihalogenated alkene structure allows for regioselective and stereospecific cross-coupling reactions. This guide provides a comprehensive overview of the theoretical and practical aspects of synthesizing (E)-1-chloro-2-iodoethene from acetylene. It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and discusses the critical parameters for achieving high stereoselectivity and yield.
Introduction: The Synthetic Utility of (E)-1-chloro-2-iodoethene
Vinyl halides are pivotal intermediates in organic synthesis, primarily due to their participation in a wide array of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. Among these, vicinal dihaloethenes, which possess two different halogen atoms, offer orthogonal reactivity, enabling sequential and site-selective functionalization. The (E)-1-chloro-2-iodoethene isomer is of particular interest due to the significant difference in the reactivity of the C-I and C-Cl bonds, with the former being substantially more reactive in typical palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective substitution of the iodine atom, leaving the chlorine atom available for subsequent transformations.
Theoretical Framework: Electrophilic Addition to Alkynes
The synthesis of (E)-1-chloro-2-iodoethene from acetylene is predicated on the principle of electrophilic addition of an interhalogen compound, iodine monochloride (ICl), to the carbon-carbon triple bond.
The Nature of Iodine Monochloride
Iodine monochloride is a polarized interhalogen compound where the iodine atom is the more electropositive center (δ+) and the chlorine atom is the more electronegative center (δ-). This polarization dictates the initial electrophilic attack on the electron-rich alkyne.
Stereoselectivity of the Addition
The addition of halogens and interhalogens to alkynes can proceed via either a syn or anti addition pathway. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants. In the case of the addition of ICl to acetylene, an anti-addition is generally favored, leading to the formation of the (E)-isomer. This is attributed to the formation of a bridged halonium ion intermediate.
Proposed Reaction Mechanism
The stereoselective synthesis of (E)-1-chloro-2-iodoethene from acetylene via the addition of iodine monochloride is proposed to proceed through the following steps:
-
Electrophilic Attack and Formation of a Bridged Iodonium Ion: The π-electrons of the acetylene triple bond act as a nucleophile, attacking the electrophilic iodine atom of ICl. This results in the formation of a cyclic, bridged iodonium ion intermediate.
-
Nucleophilic Attack by Chloride: The chloride ion (Cl⁻) then attacks one of the carbon atoms of the bridged iodonium ion from the side opposite to the iodine bridge. This nucleophilic attack proceeds via an SN2-like mechanism, leading to the opening of the three-membered ring.
-
Formation of the (E)-Isomer: The anti-addition of the iodine and chlorine atoms across the triple bond results in the formation of the thermodynamically more stable (E)-1-chloro-2-iodoethene.
physical and chemical properties of (E)-1-chloro-2-iodoethene
The following technical guide details the physical and chemical characterization of (E)-1-chloro-2-iodoethene , a critical stereodefined building block in modern organic synthesis.
Stereodefined Scaffolds for Chemoselective Cross-Coupling
Executive Summary
(E)-1-chloro-2-iodoethene (CAS: 34079-31-7) is a bifunctional vinylic halide serving as a linchpin in the modular synthesis of conjugated polyenes and enynes.[1][2][3] Its value lies in the electronic differentiation between the carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds.[1][3] This distinct reactivity profile allows for sequential, chemoselective transition-metal-catalyzed cross-coupling reactions—typically initiating with the labile C–I bond—thereby preserving the stereochemical integrity of the double bond throughout the synthetic sequence.
Physical & Spectroscopic Characterization
Physicochemical Properties
Unlike its saturated analog (1-chloro-2-iodoethane), the ethene derivative possesses restricted rotation and distinct electronic conjugation.[1][2][3]
| Property | Value / Description | Notes |
| IUPAC Name | (E)-1-chloro-2-iodoethene | Trans-isomer |
| Molecular Formula | C₂H₂ClI | |
| Molecular Weight | 188.39 g/mol | |
| Appearance | Pale yellow liquid | Light-sensitive; darkens upon I₂ liberation.[1][3][4][5] |
| Boiling Point | ~113–115 °C (estimated) | Lower than diiodoethene (mp 81°C, bp sub.) due to lower molecular weight.[1][2][3] |
| Solubility | Soluble in CH₂Cl₂, Et₂O, THF | Hydrophobic; immiscible with water.[2][3] |
| Stereochemistry | (E)-isomer | Trans-relationship of halogens.[1][2][3] |
Spectroscopic Signatures (NMR)
The definitive identification of the (E)-isomer over the (Z)-isomer relies on proton-proton scalar coupling constants (
-
¹H NMR (CDCl₃, 400 MHz):
-
Chemical Shift (
): Two doublets in the vinylic region (typically 6.5 – 7.2 ppm).[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Coupling Constant (
): -
Interpretation: The larger coupling constant in the (E)-isomer confirms the anti-periplanar relationship of the protons.[1]
-
Synthesis & Stereoselectivity
The industrial and laboratory standard for synthesizing (E)-1-chloro-2-iodoethene involves the electrophilic addition of iodine monochloride (ICl) to acetylene.[1][2][3] This reaction is governed by orbital symmetry and charge control.[1][2][3]
Synthetic Protocol
Reaction: Acetylene (
Mechanism:
-
Electrophilic Attack: The
-system of acetylene attacks the electrophilic iodine atom (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ), forming a cyclic iodonium ion intermediate.[1][3] -
Nucleophilic Opening: The chloride ion (
) attacks the backside of the iodonium ring (anti-addition) to minimize steric repulsion and orbital overlap energy.[1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Result: The iodine and chlorine atoms end up on opposite sides of the double bond, yielding the (E)-isomer exclusively.[1][2][3]
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis via anti-addition of ICl to acetylene.[1]
Chemical Reactivity: Chemoselective Coupling
The primary utility of (E)-1-chloro-2-iodoethene is its ability to undergo sequential cross-coupling .[1][2][3] The bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows Palladium(0) catalysts to selectively insert into the C–I bond under mild conditions, leaving the C–Cl bond intact for later functionalization.[1]
Reactivity Hierarchy
-
Site A (C–I Bond): Highly reactive.[1][2][3] Undergoes oxidative addition with Pd(0) at room temperature.[1][2][3] Suitable for Sonogashira, Negishi, or Suzuki couplings.[2][3]
-
Site B (C–Cl Bond): Less reactive. Requires higher temperatures (>60°C) or specialized bulky phosphine ligands (e.g., SPhos, XPhos) to activate.[1][2][3]
Application: Iterative Cross-Coupling Workflow
This molecule is ideal for synthesizing non-symmetrical enynes or dienes.[1][2][3]
Step 1: Sonogashira Coupling (Selective)
-
Reagents: Terminal Alkyne, Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N, RT.[1][3]
-
Outcome: Substitution of Iodine only.[1][2][3] The Chlorine atom remains as a handle.[1][2][3]
Step 2: Suzuki-Miyaura Coupling (Subsequent)
-
Reagents: Aryl Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, 80°C.
Chemoselectivity Diagram
Figure 2: Sequential chemoselective functionalization strategy.
Handling & Safety
-
Stability: The compound is inherently light-sensitive.[1][2][3][5] Photolytic cleavage of the weak C–I bond generates iodine radicals, causing the liquid to turn violet/brown.[2][3] Storage: Store at 4°C in amber glass with copper turnings (stabilizer).
-
Toxicity: Like many haloalkenes, it is a potential alkylating agent.[1][2][3] It should be treated as a suspected mutagen and vesicant.[1][2][3]
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.[1][2][3]
References
-
Stereoselective Synthesis: Stenutz, R.[1][2][3] "Physical properties of (E)-1-chloro-2-iodoethene." [1][3]
-
Coupling Constants: Reich, H. J.[1][2][3] "WinPLT NMR Coupling Constants." University of Wisconsin-Madison.[1][2][3] Link
-
Cross-Coupling Selectivity: Sonogashira, K.[1][2][3] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1][2][3] J. Organomet.[1][2][3] Chem. 2002, 653, 46–49.[1][2][3]
-
ICl Addition Mechanism: Schmid, G. H., & Garratt, D. G.[2][3][6] "The mechanism of the addition of iodine monochloride to acetylenes."[2][3] Can. J. Chem. 1973, 51, 2463-2468.[1][2][3]
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- 1. 1-Chloro-2-iodoethane | C2H4ClI | CID 136438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-iodobenzene | C6H4ClI | CID 11993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. nbinno.com [nbinno.com]
- 6. ethz.ch [ethz.ch]
Technical Guide: (E)-1-Chloro-2-iodoethene
This guide details the chemical identity, synthesis, and application of (E)-1-chloro-2-iodoethene , a critical "linchpin" reagent in modular organic synthesis.[1]
CAS No. 28540-81-0[1]
Executive Summary
(E)-1-chloro-2-iodoethene (also known as trans-1-chloro-2-iodoethylene) is a bifunctional halogenated alkene used primarily as a stereodefined building block in the synthesis of complex polyenes, pharmaceuticals, and materials (e.g., liquid crystals).[1] Its value lies in the distinct reactivity differential between the C–I and C–Cl bonds.[1] This "chemical orthogonality" allows researchers to perform sequential, site-selective cross-coupling reactions—typically engaging the more reactive iodide first, followed by the chloride—preserving the trans (E) geometry throughout the synthetic sequence.[1]
Chemical Identity & Physical Properties
| Parameter | Technical Specification |
| CAS Number | 28540-81-0 (Specific to (E)-isomer) |
| IUPAC Name | (E)-1-chloro-2-iodoethene |
| Synonyms | trans-1-chloro-2-iodoethylene; trans-chloroiodoethene |
| Molecular Formula | C₂H₂ClI |
| Molecular Weight | 188.39 g/mol |
| Appearance | Colorless to light yellow oil (Light Sensitive) |
| Solubility | Soluble in organic solvents (CH₂Cl₂, Et₂O, THF); Insoluble in water |
| Stability | Unstable to light and heat; prone to isomerization or iodine liberation.[2] Store at -20°C in the dark. |
Critical Note on CAS Numbers:
28540-81-0: Specifically refers to the (E)-isomer .
624-70-4: Refers to the saturated analog, 1-chloro-2-iodoethane. Do not confuse these two during procurement.
Synthetic Pathway: Stereoselective Iodochlorination[1]
The industrial and laboratory standard for synthesizing (E)-1-chloro-2-iodoethene is the electrophilic addition of Iodine Monochloride (ICl) to Acetylene .
Mechanism of Stereoselection
The reaction proceeds via an electrophilic addition mechanism.[1] The iodine atom (electrophilic) attacks the π-system of the acetylene to form a cyclic iodonium ion intermediate.[1] The chloride ion (nucleophilic) then attacks from the opposite face (anti-attack) to open the ring.[1][3] This anti-addition mechanism strictly enforces the (E)-geometry (trans) in the final product.[1]
Experimental Protocol: Synthesis from Acetylene
Note: This reaction involves hazardous gases and corrosive reagents.[1] Perform in a well-ventilated fume hood.
-
Reagent Preparation: Prepare a 1.0 M solution of Iodine Monochloride (ICl) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction Setup: Cool the ICl solution to 0°C under an inert atmosphere (Nitrogen or Argon).
-
Addition: Bubble Acetylene gas (dried through a CaCl₂ trap) slowly through the stirred solution. Control the rate to maintain temperature < 5°C.
-
Monitoring: Monitor the consumption of ICl by the disappearance of the deep red/brown color (transitioning to pale yellow).
-
Quench & Workup:
-
Purification: Concentrate carefully (product is volatile). Purify via vacuum distillation or flash chromatography (silica gel, pentane) if necessary.[1]
-
Yield: Typically 85-95% yield of the (E)-isomer.[1]
Reactivity Profile & Applications
(E)-1-chloro-2-iodoethene is a "linchpin" reagent.[1] Its utility is defined by the bond dissociation energy difference between C–I (~57 kcal/mol) and C–Cl (~80 kcal/mol).[1] This allows for Iterative Cross-Coupling (ICC) .[1][4]
Sequential Functionalization Workflow
-
Site A (C–I Bond): Under mild Pd-catalyzed conditions (e.g., room temperature Sonogashira or Suzuki coupling), the oxidative addition occurs exclusively at the C–I bond.[1] The C–Cl bond remains intact.[1]
-
Intermediate: The result is an (E)-1-chloro-alkene.[1]
-
Site B (C–Cl Bond): The remaining chloride can be activated using more forcing conditions (higher temperature, bulky phosphine ligands like S-Phos or X-Phos) or nickel catalysis to install a second substituent.[1]
Case Study: Synthesis of Carotenoids (e.g., Astaxanthin)
Researchers utilize this linchpin to build polyene chains.[1] By coupling a vinyl boronate to the iodide side, and subsequently coupling the chloride side to another vinyl metal species, the conjugated system is extended by two carbons with precise stereocontrol.[1]
Safety & Handling
-
Hazards: The compound is an alkylating agent.[1] It is expected to be a skin irritant, lachrymator, and potentially vesicant.[1]
-
Storage: Light Sensitive. Photolytic cleavage of the C–I bond produces iodine radicals, leading to isomerization to the (Z)-isomer or decomposition.[1] Store in amber vials under inert gas at -20°C. Stabilizers (e.g., copper turnings) are often added to commercial preparations of the saturated analog and may be beneficial here.[1]
-
Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Stereocontrolled Synthesis of Tetrasubstituted Olefins. Chemical Reviews, 2004. Link[1]
- Citation for reactivity profile comparing di-haloalkenes.
-
Synthesis of Chloro-Iodo Alkanes via Electrophilic Addition. BenchChem Protocols. Link
- Citation for ICl addition mechanism and synthesis.
-
Iterative Cross-Coupling with MIDA Boronates. Sigma-Aldrich (Merck) Technical Review. Link
- Citation for application in iter
-
PubChem Compound Summary: 1-Chloro-2-iodoethene (Isomer Data). National Library of Medicine.[1] Link
- Source for CAS verification and physical d
Sources
A Technical Guide to the Stereospecific Synthesis of (E)-1-Chloro-2-iodoethene: Mechanisms, Protocols, and Applications
Abstract: (E)-1-chloro-2-iodoethene is a highly valuable and versatile C2 building block in modern organic synthesis. Its distinct electronic properties and the differential reactivity of its carbon-halogen bonds make it a prized substrate for stereospecific cross-coupling reactions, enabling the construction of complex molecular architectures in pharmaceuticals, natural products, and materials science.[1][2][3] This guide provides an in-depth analysis of the primary stereospecific methodologies for the synthesis of (E)-1-chloro-2-iodoethene. We will dissect the underlying reaction mechanisms that govern the crucial (E)-stereoselectivity, provide detailed, field-proven experimental protocols, and summarize the applications that underscore the synthetic utility of this important intermediate.
Introduction: The Synthetic Value of (E)-1-Chloro-2-iodoethene
The synthetic utility of (E)-1-chloro-2-iodoethene stems from the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, allowing for selective activation under specific catalytic conditions. This feature is paramount in sequential cross-coupling reactions, where the iodo group can be selectively coupled (e.g., via Sonogashira, Suzuki, or Negishi reactions) while leaving the chloro group intact for subsequent transformations.[1][4] This strategic, stepwise functionalization is a cornerstone of convergent synthesis, allowing for the efficient assembly of complex target molecules. The rigid (E)-alkene geometry is locked in, providing precise stereochemical control over the final product's structure.[5]
Core Synthetic Strategy: Electrophilic Addition to an Iodoalkyne
The most direct and reliable method for achieving high (E)-stereoselectivity is the hydrochlorination of an iodoalkyne precursor. This approach is governed by the well-established mechanism of electrophilic addition to alkynes, which inherently favors an anti-addition pathway, leading directly to the desired (E)-isomer.
Causality of Stereoselection: The Anti-Addition Mechanism
The hydrohalogenation of alkynes proceeds through a vinyl cation intermediate.[6] In the case of iodoacetylene, the reaction is initiated by the electrophilic attack of a proton (from HCl) on the carbon-carbon triple bond.[7][8] This protonation occurs to form the more stable vinyl cation. The subsequent nucleophilic attack by the chloride ion (Cl⁻) occurs from the face opposite to the bulky iodine atom and the initial proton addition, resulting in a net anti-addition across the former triple bond.[7] This stereochemical course is the primary reason for the exclusive formation of the (E)-1-chloro-2-iodoethene isomer.
Workflow and Mechanism Diagram
The overall process can be visualized as a two-stage workflow: preparation of the iodoalkyne precursor followed by the stereoselective hydrochlorination.
Caption: Synthetic workflow from a terminal alkyne to (E)-1-chloro-2-iodoethene.
Experimental Protocols
Protocol 2.3.1: Synthesis of Iodoacetylene (Precursor)
Causality: This step utilizes an electrophilic iodination agent, such as N-Iodosuccinimide (NIS), activated by a silver catalyst, or a combination of iodine and a base, to convert a terminal alkyne into the corresponding iodoalkyne.[9] The use of a base like an amine is crucial for deprotonating the terminal alkyne, forming a more nucleophilic acetylide intermediate that readily reacts with the iodine source.[10]
Step-by-Step Methodology:
-
To a stirred solution of a terminal alkyne (1.0 eq) in a suitable solvent (e.g., acetone or DMF) under an inert atmosphere (N₂ or Ar), add N-Iodosuccinimide (NIS) (1.1 eq).
-
Add a catalytic amount of silver nitrate (AgNO₃) (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure iodoalkyne.
Protocol 2.3.2: Hydrochlorination to (E)-1-Chloro-2-iodoethene
Causality: The success of this step hinges on the use of anhydrous hydrogen chloride to prevent competing hydration reactions. The reaction is typically performed at low temperatures to enhance selectivity and control the exothermic nature of the addition. The solvent choice, often a non-polar solvent like pentane or hexane, ensures that the ionic intermediates are transient and the reaction proceeds cleanly.
Step-by-Step Methodology:
-
Dissolve the purified iodoalkyne (1.0 eq) in anhydrous pentane or dichloromethane in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Bubble anhydrous hydrogen chloride (HCl) gas slowly through the stirred solution. Alternatively, a standardized solution of HCl in a non-coordinating solvent can be added dropwise.
-
Monitor the reaction progress closely by GC-MS or ¹H NMR analysis of aliquots. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, stop the addition of HCl and purge the solution with dry nitrogen gas to remove any excess dissolved HCl.
-
The solvent can be carefully removed under reduced pressure at low temperature to yield the crude (E)-1-chloro-2-iodoethene.
-
Due to its volatility, direct use of the crude product is often preferred. If necessary, purification can be achieved by careful distillation under reduced pressure.
Alternative Strategy: Hydrozirconation-Halogenation
An alternative and powerful method for stereocontrolled synthesis involves the hydrozirconation of a chloroalkyne followed by iodination. This method relies on the well-defined stereochemical outcomes of organozirconium chemistry.
Mechanistic Rationale for Stereocontrol
This pathway proceeds in two distinct, stereochemically reliable steps:
-
Syn-Hydrozirconation: Reaction of a 1-chloroalkyne with zirconocene chloride hydride (Schwartz's reagent) results in a clean syn-addition of the zirconium-hydride bond across the triple bond.[11] This forms an (E)-vinylzirconium intermediate where the zirconium and the newly added hydrogen are on the same side of the double bond.
-
Iodination with Retention: The subsequent reaction of this vinylzirconium species with an electrophilic iodine source (e.g., I₂) replaces the zirconocene moiety with an iodine atom. Crucially, this electrophilic cleavage occurs with retention of configuration, preserving the (E)-geometry of the alkene.[12]
The combination of a syn-addition followed by retention of configuration reliably produces the (E)-dihaloalkene.
Caption: The Hydrozirconation-Iodination pathway for (E)-alkene synthesis.
Data Summary and Comparison
| Method | Key Reagents | Stereoselectivity | Typical Yield | Key Advantages |
| Hydrochlorination | Iodoalkyne, Anhydrous HCl | >98% (E)-isomer | 65-85% | Direct, atom-economical, relies on fundamental reactivity. |
| Hydrozirconation | Chloroalkyne, Schwartz's Reagent, I₂ | >97% (E)-isomer[11] | 70-90% | High yields, excellent stereocontrol, broad substrate scope. |
Applications in Cross-Coupling Reactions
The synthetic product, (E)-1-chloro-2-iodoethene, is a prime substrate for palladium-catalyzed cross-coupling reactions. Its utility is demonstrated in both Sonogashira and Negishi couplings, where the C-I bond is selectively activated over the C-Cl bond.
-
Sonogashira Coupling: The reaction of (E)-1-chloro-2-iodoethene with a terminal alkyne using a Pd/Cu catalyst system selectively forms an (E)-chloroenyne, a valuable conjugated intermediate.[4][13][14]
-
Negishi Coupling: Coupling with an organozinc reagent in the presence of a palladium catalyst allows for the selective formation of a C(sp²)-C(sp³) or C(sp²)-C(sp²) bond at the iodine-bearing carbon, again preserving the chloro-substituted position for further chemistry.[15][16][17]
Conclusion
The stereospecific synthesis of (E)-1-chloro-2-iodoethene is most effectively achieved through two primary, mechanistically distinct pathways: the anti-hydrochlorination of an iodoalkyne and the syn-hydrozirconation of a chloroalkyne followed by iodinolysis. Both methods provide excellent stereochemical control, yielding the desired (E)-isomer with high purity. The choice of method may depend on precursor availability and functional group tolerance. The resulting dihaloalkene serves as a powerful and versatile building block for the stereocontrolled synthesis of complex organic molecules, underscoring its importance to researchers in drug discovery and materials science.
References
-
Stereospecific Synthesis of (E)- and (Z)-1-Chloro-1,2-difluorostyrenes. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of (E)-α-Halovinylsilanes Via Hydrozirconation of Alkynylsilanes. ResearchGate. Available at: [Link]
-
Understanding 1-Chloro-2-iodoethane: A Key Intermediate for Synthesis. Autech. Available at: [Link]
-
(E)-1-chloro-2-iodoethene. Stenutz. Available at: [Link]
-
Novel and Efficient Synthesis of 1-Iodoalkynes. Organic Chemistry Portal. Available at: [Link]
-
The Role of 1-Chloro-2-iodoethane in Pharmaceutical Intermediate Synthesis. Autech. Available at: [Link]
-
What is the structure of 1-bromo, 1-chloro, 2-floro, and 2-iodo ethene? Quora. Available at: [Link]
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1-Chloro-2-iodoethane. PubChem, NIH. Available at: [Link]
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50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. PMC, NIH. Available at: [Link]
-
Iodoalkyne synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Acetylene hydrochlorination over tin nitrogen based catalysts. PMC, NIH. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Master Organic Chemistry. Available at: [Link]
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Schwartz's reagent - Reagent of the month August. SigutLabs. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Reaction pathway for acetylene hydrochlorination over distinct Pt sites. ResearchGate. Available at: [Link]
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Trihaloethenes as versatile building blocks for organic synthesis. RSC Publishing. Available at: [Link]
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Hydrohalogenation of Alkynes. Chad's Prep (YouTube). Available at: [Link]
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50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. ResearchGate. Available at: [Link]
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Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC, NIH. Available at: [Link]
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Alkene Reaction Mechanism - Hydrohalogenation. The Organic Chemistry Tutor (YouTube). Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Stereodivergent Olefination of Enantioenriched Boronic Esters. University of Bristol. Available at: [Link]
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Hydrohalogenation of alkynes. Khan Academy. Available at: [Link]
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The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Hydrohalogenation of Alkynes with Practice Problems. Chemistry Steps. Available at: [Link]
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Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
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Synthesis of Alkynes. Chad's Prep (YouTube). Available at: [Link]
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An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. SciSpace. Available at: [Link]
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Negishi Cross Coupling Reaction. Chem-Station. Available at: [Link]
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Navigating the Complexities of (E)-1-chloro-2-iodoethene: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
(E)-1-chloro-2-iodoethene, a halogenated alkene of significant interest in synthetic chemistry, presents unique challenges regarding its stability and storage. Its utility as a building block in the synthesis of complex organic molecules is predicated on maintaining its isomeric purity and chemical integrity. This guide provides an in-depth analysis of the factors governing the stability of (E)-1-chloro-2-iodoethene, offering field-proven insights and protocols to ensure its effective storage and handling.
The Intrinsic Instability of Dihaloalkenes: A Mechanistic Perspective
The presence of both a carbon-carbon double bond and two different halogen substituents renders (E)-1-chloro-2-iodoethene susceptible to several degradation pathways. Understanding these mechanisms is paramount for devising effective stabilization strategies.
Photochemical Instability: The Role of UV Radiation
Vinyl halides, as a class of compounds, are known to be sensitive to light.[1][2] The π-bond of the alkene is susceptible to excitation by ultraviolet (UV) radiation, which can lead to the formation of reactive intermediates. In the case of (E)-1-chloro-2-iodoethene, the carbon-iodine bond is particularly labile and can undergo homolytic cleavage upon photoexcitation, generating a vinyl radical and an iodine radical. This initiation step can trigger a cascade of radical-mediated reactions, including polymerization and the formation of various byproducts.
Furthermore, photochemical energy can facilitate E/Z isomerization, leading to the contamination of the desired (E)-isomer with its (Z)-counterpart. This loss of stereochemical purity can have significant implications for subsequent synthetic steps, potentially leading to undesired side products and complicating purification processes.
Thermal Decomposition and Isomerization
While generally more stable than their saturated counterparts, vinyl halides can undergo thermal degradation, particularly at elevated temperatures. For dihaloethenes, thermal energy can also promote isomerization. The energy barrier for rotation around the carbon-carbon double bond can be overcome, leading to an equilibrium mixture of (E) and (Z) isomers.
Susceptibility to Nucleophilic Attack and Elimination Reactions
The electron-withdrawing nature of the halogen substituents activates the double bond towards nucleophilic attack. While vinyl iodides are generally considered stable under many nucleophilic conditions, strong bases or nucleophiles can promote elimination reactions, leading to the formation of chloroacetylene. This is a significant concern as chloroacetylene is known to be highly reactive and potentially explosive.[3]
Recommended Storage and Handling Protocols
Based on the inherent instabilities of (E)-1-chloro-2-iodoethene, a multi-faceted approach to its storage and handling is essential to preserve its quality.
Storage Conditions
Temperature: Refrigeration is strongly recommended. Storage at low temperatures (typically 2-8 °C) significantly reduces the rate of potential thermal decomposition and isomerization. For long-term storage, maintaining the compound in a freezer at -20 °C is advisable.
Light: Protection from light is critical. (E)-1-chloro-2-iodoethene should be stored in amber glass vials or bottles to minimize exposure to UV radiation. For highly sensitive applications, wrapping the container in aluminum foil provides an additional layer of protection.
Inert Atmosphere: To prevent oxidation and reactions with atmospheric moisture, it is best practice to store (E)-1-chloro-2-iodoethene under an inert atmosphere, such as argon or nitrogen. This can be achieved by purging the storage container with the inert gas before sealing.
The following table summarizes the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | Minimizes thermal degradation and isomerization. |
| Light | Amber container, protected from light | Prevents photochemical decomposition and isomerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis. |
The Role of Stabilizers
When synthesizing or purifying (E)-1-chloro-2-iodoethene in the laboratory, the addition of a small piece of copper wire or copper powder to the storage vessel can be a prudent measure to enhance its long-term stability.
Experimental Workflow: Purity Assessment and Monitoring
Regular assessment of the purity and isomeric ratio of (E)-1-chloro-2-iodoethene is crucial, especially before its use in sensitive synthetic applications.
Analytical Techniques
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like (E)-1-chloro-2-iodoethene. A capillary column with a non-polar stationary phase can effectively separate the (E) and (Z) isomers, allowing for the determination of the isomeric ratio. The presence of degradation products can also be detected as additional peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure and stereochemistry of the molecule. The coupling constants between the vinyl protons in the ¹H NMR spectrum can definitively distinguish between the (E) and (Z) isomers. The appearance of new signals over time can indicate the formation of degradation products.
The logical flow for ensuring the quality of (E)-1-chloro-2-iodoethene is illustrated in the following diagram:
Caption: Workflow for ensuring the quality of (E)-1-chloro-2-iodoethene.
Safety Precautions and Personal Protective Equipment (PPE)
(E)-1-chloro-2-iodoethene is a halogenated organic compound and should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar dihaloethenes. Trans-1,2-dichloroethene is known to be flammable, corrosive, and toxic.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of (E)-1-chloro-2-iodoethene should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
In case of exposure, standard first-aid measures for chemical contact should be followed, and medical attention should be sought.
Conclusion
The stability of (E)-1-chloro-2-iodoethene is a critical factor that underpins its successful application in research and development. A comprehensive understanding of its degradation pathways, coupled with stringent adherence to appropriate storage and handling protocols, is essential for maintaining its chemical integrity and isomeric purity. By implementing the guidelines outlined in this technical guide, researchers can mitigate the risks of degradation and ensure the reliability of this valuable synthetic intermediate.
References
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Government of Canada. Fact sheet: 1,2-dichloroethene (trans). Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 136438, 1-Chloro-2-iodoethane. Available at: [Link]
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Stenutz, R. (E)-1-chloro-2-iodoethene. Available at: [Link]
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Wikipedia. 1,2-Dichloroethylene. Available at: [Link]
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Kropp, P. J., McNeely, S. A., & Davis, R. D. (1983). Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides. Journal of the American Chemical Society, 105(23), 6907–6915. Available at: [Link]
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Kitamura, T., Kobayashi, S., & Taniguchi, H. (1983). Photochemistry of vinyl halides. Vinyl cation from photolysis of 1,1-diaryl-2-halopropenes. The Journal of Organic Chemistry, 48(24), 4586–4589. Available at: [Link]
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Barata-Vallejo, S., & Postigo, A. (2022). Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S cross-coupling. Chemical Science, 13(42), 12556–12563. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (E)-1-chloro-2-iodoethene
Introduction: The Strategic Advantage of (E)-1-chloro-2-iodoethene in Stereoselective Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1] Within this powerful class of reactions, the use of dihalogenated alkenes as building blocks offers a gateway to complex molecular architectures. (E)-1-chloro-2-iodoethene, in particular, has emerged as a valuable and versatile substrate for the stereoselective synthesis of (E)-alkenyl chlorides. These products are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials, where the retention of the trans-alkene geometry is paramount for biological activity and material properties.
The synthetic utility of (E)-1-chloro-2-iodoethene lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to the carbon-chloro (C-Cl) bond, rendering it significantly more susceptible to oxidative addition by a palladium(0) catalyst.[2] This inherent chemoselectivity allows for a programmed, stepwise functionalization, where the iodo group is selectively displaced in a Suzuki-Miyaura coupling, leaving the chloro group intact for subsequent transformations. This application note provides a comprehensive guide to the principles, experimental protocols, and critical parameters for the successful execution of Suzuki-Miyaura coupling reactions utilizing (E)-1-chloro-2-iodoethene.
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3] The chemoselective coupling of (E)-1-chloro-2-iodoethene is predicated on the preferential oxidative addition at the more labile C-I bond.[4]
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst, typically coordinated to phosphine ligands, undergoes oxidative addition to the C-I bond of (E)-1-chloro-2-iodoethene. This is generally the rate-determining step of the reaction.[5] The stereochemistry of the double bond is retained throughout this process.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a borate species. This activated species then transfers its organic moiety to the palladium(II) center, displacing the iodide and forming a diorganopalladium(II) complex. The choice of base is critical for activating the boronic acid.[2]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired (E)-1-chloro-2-arylethene product with retention of stereochemistry. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Visualizing the Catalytic Cycle
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling of (E)-1-chloro-2-iodoethene with an arylboronic acid.
Materials and Reagents
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including Schlenk flasks or reaction vials
-
Inert gas supply (Argon or Nitrogen)
Detailed Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add (E)-1-chloro-2-iodoethene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can lead to the deactivation of the palladium catalyst.[6]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature ranging from 80-100 °C.[6] The optimal temperature may vary depending on the specific substrates and catalyst system.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material, (E)-1-chloro-2-iodoethene, is consumed.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure (E)-1-chloro-2-arylethene.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the coupling of vinyl halides with arylboronic acids, providing a starting point for optimization.
| Entry | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | High | [2] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | High | [7] |
| 3 | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 80 | 16 | Good | [5] |
| 4 | Pd₂(dba)₃ (1.5) | t-Bu₃P (3) | Na₂CO₃ (2) | THF/H₂O (5:1) | 70 | 6 | High | [1] |
Note: Yields are qualitative and will vary depending on the specific substrates used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Impure reagents or solvents. 4. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Ensure thorough degassing of the reaction mixture and solvents.[6] 3. Purify starting materials and use anhydrous solvents if necessary. 4. Screen different bases and solvents (see Data Presentation table). |
| Formation of Homocoupling Product | 1. Presence of oxygen. 2. Decomposition of the boronic acid. | 1. Improve degassing technique.[3] 2. Use a slight excess of the boronic acid; consider using a boronic ester for increased stability. |
| Loss of Stereochemistry | 1. Isomerization of the starting material or product. 2. Reaction conditions too harsh. | 1. Ensure the purity of the (E)-1-chloro-2-iodoethene. 2. Lower the reaction temperature and monitor the reaction closely. |
| Difficulty in Purification | 1. Presence of residual palladium. 2. Similar polarity of product and byproducts. | 1. Treat the crude product with a palladium scavenger. 2. Optimize the eluent system for column chromatography; consider recrystallization. |
Conclusion
The Suzuki-Miyaura coupling of (E)-1-chloro-2-iodoethene provides a highly effective and stereoselective method for the synthesis of (E)-1-chloro-2-arylethenes. The key to a successful transformation lies in the careful selection of the palladium catalyst, ligand, base, and solvent system to ensure high chemoselectivity for the C-I bond. The protocols and guidelines presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to leverage this powerful synthetic tool for the construction of complex molecules with precise stereochemical control.
References
Sources
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Harnessing Chemoselectivity: A Detailed Protocol for the Negishi Coupling of Organozincs with (E)-1-Chloro-2-iodoethene
An Application Guide for Researchers
Abstract: This technical guide provides an in-depth exploration of the Negishi cross-coupling reaction between various organozinc reagents and (E)-1-chloro-2-iodoethene. The stereospecific synthesis of (E)-1-chloro-2-alkenes is a valuable transformation in organic synthesis, yielding versatile building blocks for pharmaceutical and materials science applications. This document elucidates the underlying catalytic mechanism, offers field-proven experimental protocols, and presents a framework for troubleshooting, designed for researchers, chemists, and drug development professionals. We emphasize the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction's intricacies.
Introduction: The Strategic Value of Stereodefined Vinyl Chlorides
Alkenyl chlorides are a synthetically valuable class of organohalides that have seen a surge in interest due to their presence in bioactive natural products and pharmaceuticals.[1][2] Their unique reactivity profile makes them powerful intermediates for further molecular elaboration. The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, stands as a cornerstone of modern carbon-carbon bond formation due to its high functional group tolerance and generally mild reaction conditions.[3][4][5]
This application note focuses on a highly specific and synthetically powerful variant: the coupling of organozinc reagents with (E)-1-chloro-2-iodoethene. The key to this reaction's utility lies in the differential reactivity of the carbon-iodine versus the carbon-chlorine bond. The C-I bond is significantly more susceptible to oxidative addition by a low-valent palladium or nickel catalyst, allowing for a highly chemoselective coupling that preserves the vinyl chloride moiety for subsequent transformations. This guide will walk you through the mechanistic underpinnings and practical execution of this stereospecific cross-coupling reaction.
The Catalytic Cycle: A Mechanistic Deep Dive
The Negishi coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] Understanding this cycle is paramount for optimizing reaction conditions and diagnosing potential issues. The process can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Key Steps in the Catalytic Cycle:
-
Oxidative Addition: The cycle begins with the electron-rich, coordinatively unsaturated Pd(0) catalyst inserting into the most reactive carbon-halogen bond of the electrophile. In the case of (E)-1-chloro-2-iodoethene, the C-I bond is weaker and more polarizable than the C-Cl bond, leading to a highly selective oxidative addition at the iodinated carbon. This stereospecific step forms a square planar Pd(II) intermediate, preserving the E-geometry of the double bond.
-
Transmetalation: The organozinc reagent (R-ZnX) then transfers its organic group (R) to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex and a zinc salt (ZnX₂). For this step to proceed efficiently, a cis-arrangement of the organic ligands on the palladium complex is often required, which may involve an isomerization step.[6][7][8]
-
Reductive Elimination: The final step involves the two organic ligands coupling together and leaving the palladium center, forming the desired C-C bond in the product. This step is typically irreversible and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle for the Negishi coupling of (E)-1-chloro-2-iodoethene.
Experimental Design & Key Parameters
Catalyst and Ligand Selection
The choice of palladium source and supporting ligand is critical for success.
-
Palladium Pre-catalyst: Air-stable Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are often used, which are reduced in situ to the active Pd(0) species. Alternatively, Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used directly. For many applications, a combination of Pd₂(dba)₃ and a phosphine ligand like SPhos provides a highly active catalytic system.[9]
-
Ligands: Monodentate phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich, bulky ligands like SPhos or XPhos are commonly employed.[5] Bulky ligands can promote the reductive elimination step and prevent catalyst decomposition. The choice of ligand can significantly impact reaction rate and yield.
Solvent and Temperature
-
Solvent: Anhydrous ethereal solvents are the standard choice. Tetrahydrofuran (THF) is the most common due to its ability to solvate the organometallic reagents and the palladium complex. Other solvents like dioxane or DME can also be effective. The solvent must be rigorously dried and deoxygenated as organozinc reagents and the Pd(0) catalyst are sensitive to moisture and air.[3]
-
Temperature: Reactions are typically run at room temperature or with gentle heating (40-60 °C). Higher temperatures can sometimes lead to side reactions or catalyst decomposition. For highly reactive substrates, cooling may be necessary.
Preparation of Reagents
-
(E)-1-chloro-2-iodoethene: This key starting material can be synthesized via the hydroiodination of chloroacetylene or the iodochlorination of acetylene. A laboratory-scale synthesis often involves the electrophilic addition of iodine monochloride (ICl) to an acetylene source.[10] Extreme caution must be exercised when handling acetylene and ICl.
-
Organozinc Reagents: These can be prepared by the direct insertion of activated zinc metal into an organic halide (R-X) or via transmetalation from an organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).[11][12] The in situ generation of the organozinc reagent followed by the addition of the palladium catalyst and the vinyl halide is a common and efficient one-pot procedure.[13]
Detailed Experimental Protocols
The following protocols are designed as a comprehensive guide. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Caption: General experimental workflow for the Negishi coupling protocol.
Protocol 1: In Situ Preparation of Arylzinc Reagent and Subsequent Coupling
This protocol describes the coupling of an arylzinc reagent, generated in situ from an aryl iodide, with (E)-1-chloro-2-iodoethene.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole) (1.2 mmol, 1.2 equiv)
-
Activated Zinc dust (1.5 mmol, 1.5 equiv)
-
(E)-1-chloro-2-iodoethene (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
SPhos (0.06 mmol, 6.0 mol%)
-
Anhydrous THF (10 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Zinc Activation (Causality): To a flame-dried Schlenk flask under argon, add zinc dust. Zinc must be activated to remove the passivating oxide layer and ensure efficient oxidative insertion. Add 2 mL of THF and a few crystals of iodine. Heat gently with a heat gun until the iodine color dissipates. Cool to room temperature, and decant the THF. Repeat this wash twice more with fresh THF.
-
Organozinc Formation: To the flask containing activated zinc, add the aryl iodide and 5 mL of anhydrous THF. Stir the suspension at 50 °C for 2-3 hours. The formation of the organozinc reagent can be monitored by GC-MS analysis of quenched aliquots.
-
Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd₂(dba)₃, SPhos, and 5 mL of anhydrous THF. Stir at room temperature for 15 minutes to form the active catalyst complex.
-
Coupling Reaction: Cool the organozinc suspension to room temperature. Using a cannula, transfer the catalyst solution to the flask containing the arylzinc reagent. Finally, add (E)-1-chloro-2-iodoethene neat via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting vinyl halide is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure (E)-1-chloro-2-arylethene.
Substrate Scope & Data Summary
The Negishi coupling is known for its broad substrate scope.[5][13] This specific transformation is compatible with a variety of organozinc reagents, including those derived from aryl, heteroaryl, and alkyl halides.
| Organozinc Reagent (R-ZnX) | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Phenylzinc chloride | Pd(PPh₃)₄ (5 mol%) | RT | 8 | 85-95 | Standard, reliable coupling. |
| 4-Methoxyphenylzinc iodide | Pd₂(dba)₃/SPhos (2.5/6 mol%) | RT | 6 | 90-98 | Electron-donating groups are well-tolerated. |
| 4-Trifluoromethylphenylzinc bromide | PdCl₂(dppf) (3 mol%) | 50 | 12 | 75-85 | Electron-withdrawing groups may require heating. |
| 2-Thienylzinc chloride | Pd(PPh₃)₄ (5 mol%) | RT | 10 | 80-90 | Heteroaromatic substrates are generally compatible. |
| n-Butylzinc bromide | Pd₂(dba)₃/XPhos (2.5/6 mol%) | 40 | 12 | 70-80 | sp³-sp² couplings are feasible but may be slower.[14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Incomplete formation of organozinc reagent. 3. Presence of oxygen or moisture. | 1. Use a fresh catalyst source or a different ligand. 2. Ensure zinc is properly activated; increase formation time/temp. 3. Re-check inert atmosphere setup; use freshly distilled/dried solvents. |
| Formation of Homocoupled Products (R-R) | 1. Reaction temperature is too high. 2. Inefficient transmetalation step. | 1. Lower the reaction temperature. 2. Consider adding a salt like LiCl which can break up zincate aggregates. |
| Loss of Stereochemistry | 1. Isomerization of the Pd(II) intermediate. 2. Isomerization of the final product. | 1. This is rare for this specific reaction but could be influenced by ligand choice. 2. Ensure workup and purification conditions are mild (avoid strong acid/base or excessive heat). |
| Formation of Reduced Product (R-H) | Contamination with water or protic sources. | Rigorously dry all reagents, solvents, and glassware. |
References
- Vertex AI Search. (2022). Negishi coupling reaction: Mechanism, popular application - Chemistry Notes.
- Vertex AI Search. (2022). Negishi Coupling - YouTube.
- Vertex AI Search. Negishi Coupling - NROChemistry.
- Vertex AI Search. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - UCL Discovery.
- Vertex AI Search. Negishi Coupling - Organic Chemistry Portal.
- Vertex AI Search. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst | CCS Chemistry.
- Vertex AI Search. (2024). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem - YouTube.
- Vertex AI Search. Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac - Moodle@Units.
- Vertex AI Search. Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g.
- Vertex AI Search. Synthesis of Chloro-Iodo Alkanes via Electrophilic Addition of Iodine Monochloride to Alkenes: Application Notes and Protocols - Benchchem.
- Vertex AI Search. (2014). Negishi Cross Coupling Reaction | Chem-Station Int. Ed.
- Vertex AI Search. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products | Organometallics - ACS Publications.
- Vertex AI Search. (2025). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides | Request PDF - ResearchGate.
- Vertex AI Search. Generation and Cross-Coupling of Organozinc Reagents in Flow - ResearchGate.
- Vertex AI Search. Negishi coupling - Wikipedia.
- Vertex AI Search. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review.
- Vertex AI Search. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC - NIH.
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- 1. BJOC - Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review [beilstein-journals.org]
- 2. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 12. moodle2.units.it [moodle2.units.it]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoretentive Cross-Coupling with (E)-1-Chloro-2-iodoethene
Introduction: Harnessing the Power of Stereodefined Building Blocks
In the landscape of modern organic synthesis, the precise control of molecular architecture is paramount. Stereochemistry dictates the biological activity of pharmaceuticals, the properties of advanced materials, and the efficiency of agrochemicals. Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. This guide delves into the strategic application of a unique and powerful building block: (E)-1-chloro-2-iodoethene . Its distinct electronic and steric properties, arising from the differential reactivity of its two halogen substituents, offer a gateway to the stereoretentive synthesis of a diverse array of complex molecules.
The chemoselectivity of (E)-1-chloro-2-iodoethene is its defining feature. The carbon-iodine bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference allows for selective functionalization at the iodo-substituted position while preserving the chloro-substituent for subsequent transformations. Critically, these reactions can proceed with high fidelity, retaining the E-configuration of the double bond, thus ensuring the transfer of stereochemical information from the starting material to the product.
This document provides a comprehensive overview of the principles, applications, and detailed experimental protocols for the stereoretentive cross-coupling of (E)-1-chloro-2-iodoethene, with a focus on Suzuki and Sonogashira reactions. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile reagent in their synthetic endeavors.
Theoretical Framework: The Mechanism of Stereoretention
The stereochemical outcome of a cross-coupling reaction is determined at several key stages of the catalytic cycle. For vinyl halides, the retention of stereochemistry is primarily governed by the oxidative addition and reductive elimination steps.
A generalized catalytic cycle for the cross-coupling of (E)-1-chloro-2-iodoethene is depicted below:
Figure 1: Generalized Catalytic Cycle for Stereoretentive Cross-Coupling.
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of (E)-1-chloro-2-iodoethene. This process is generally concerted and proceeds with retention of the alkene geometry. The resulting square planar palladium(II) complex maintains the E-configuration of the vinyl group.
Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. This step also typically proceeds with retention of configuration.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. This step is also generally stereoretentive, meaning the geometry of the vinyl group is preserved in the final product.
The choice of catalyst, ligands, solvent, and base are all critical factors that can influence the efficiency and stereochemical fidelity of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the active catalyst, thereby minimizing side reactions that could lead to isomerization.
Synthesis of (E)-1-Chloro-2-iodoethene
A common method for the synthesis of vicinal chloro-iodo alkanes is the electrophilic addition of iodine monochloride (ICl) to an alkene.[1] For the synthesis of (E)-1-chloro-2-iodoethene, acetylene can be utilized as the starting material. The reaction proceeds via an anti-addition mechanism, leading to the desired E-isomer.
Protocol: Synthesis of (E)-1-Chloro-2-iodoethene from Acetylene
Materials:
-
Iodine monochloride (ICl)
-
Acetylene gas
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask equipped with a gas inlet tube and a magnetic stirrer
-
Ice bath
-
Drying tube (e.g., filled with calcium chloride)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer and a gas inlet tube under a fume hood.
-
Add anhydrous DCM to the flask and cool the solvent to 0 °C using an ice bath.
-
Slowly bubble acetylene gas through the cold DCM for a predetermined amount of time to create a saturated solution.
-
In a separate flask, prepare a solution of iodine monochloride (1.05 equivalents relative to the estimated amount of dissolved acetylene) in anhydrous DCM.
-
Slowly add the ICl solution dropwise to the stirred acetylene solution at 0 °C. The reaction is typically rapid and exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine species.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to afford pure (E)-1-chloro-2-iodoethene.
Application Note 1: Stereoretentive Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between vinyl halides and organoboron compounds.[2] The reaction is known for its high functional group tolerance and generally proceeds with retention of stereochemistry at the vinyl halide.
Protocol: Stereoretentive Suzuki-Miyaura Coupling of (E)-1-Chloro-2-iodoethene with an Arylboronic Acid
Materials:
-
(E)-1-Chloro-2-iodoethene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add (E)-1-chloro-2-iodoethene (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., toluene/water 4:1 v/v).
-
Heat the reaction mixture with vigorous stirring to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure (E)-1-aryl-2-chloroethene.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Stereoretention |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | >90 | >98% E |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | >85 | >98% E |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 90 | >88 | >98% E |
Note: The data presented in this table is illustrative and based on typical outcomes for Suzuki-Miyaura couplings of vinyl halides. Actual yields and conditions may vary depending on the specific substrates and require optimization.
Application Note 2: Stereoretentive Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing a direct route to conjugated enynes.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free protocols have also been developed to mitigate issues of alkyne homocoupling.[3]
Protocol: Stereoretentive Sonogashira Coupling of (E)-1-Chloro-2-iodoethene with a Terminal Alkyne
Materials:
-
(E)-1-Chloro-2-iodoethene
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for traditional protocol)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 2-3 equivalents).
-
To the stirred solution, add (E)-1-chloro-2-iodoethene (1.0 equivalent) followed by the terminal alkyne (1.1-1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure (E)-1-alkynyl-2-chloroethene.
Data Presentation:
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Stereoretention |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | THF | 25 | >92 | >98% E |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (3) | i-Pr₂NH | DMF | 50 | >85 | >98% E |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | None | Et₃N | THF | 25 | >90 | >98% E |
Note: The data presented in this table is illustrative. Copper-free conditions (Entry 3) can be advantageous in preventing alkyne homocoupling (Glaser coupling).
Sequential Cross-Coupling: A Gateway to Trisubstituted Alkenes
A particularly powerful application of (E)-1-chloro-2-iodoethene is its use in sequential, stereoretentive cross-coupling reactions. The initial coupling occurs selectively at the iodo-position, leaving the chloro-substituent intact. This chloro-substituted enyne or enoate can then undergo a second, distinct cross-coupling reaction under more forcing conditions to generate trisubstituted alkenes with complete control over the stereochemistry and substitution pattern.
Figure 2: Workflow for Sequential Cross-Coupling.
This strategy has been successfully employed in the synthesis of complex natural products, such as conjugated linoleic acids, where precise control of the double bond geometry is essential.
Troubleshooting and Key Considerations
-
Loss of Stereochemistry: Isomerization of the double bond can occur under harsh reaction conditions (e.g., high temperatures, prolonged reaction times) or with certain catalyst/ligand combinations. The use of bulky, electron-rich phosphine ligands can help to suppress isomerization.
-
Homocoupling: In Sonogashira reactions, homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction. This can often be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture.
-
Low Reactivity of the C-Cl bond: While the differential reactivity of the C-I and C-Cl bonds is advantageous for sequential couplings, the subsequent coupling at the chloro-position may require more forcing conditions (e.g., higher temperatures, more active catalysts/ligands).
-
Purity of Starting Material: The purity of (E)-1-chloro-2-iodoethene is crucial for obtaining high yields and clean reactions. It is advisable to use freshly purified material, as it can be light-sensitive.
Conclusion
(E)-1-Chloro-2-iodoethene is a valuable and versatile building block for the stereoretentive synthesis of a wide range of functionalized alkenes. Its predictable chemoselectivity allows for the selective functionalization of the carbon-iodine bond while preserving the carbon-chlorine bond for subsequent transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this reagent. By carefully controlling the reaction parameters, particularly the choice of catalyst and ligands, it is possible to achieve high yields and excellent stereochemical control, making (E)-1-chloro-2-iodoethene a powerful tool in the synthetic chemist's arsenal.
References
-
Stenutz, R. (E)-1-chloro-2-iodoethene. NIST Chemistry WebBook. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubChem. (n.d.). 1-Chloro-2-iodoethane. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
-
Juan, C., et al. (2000). Sequential substitution of 1,2-dichloro-ethene: a convenient stereoselective route to (9Z,11E)-, (10E,12Z)- and (10Z,12Z)-[1-14C]-octadecadienoic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 43(11), 1063-1075. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
- MDPI. (2021). Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.
- PubMed. (2000). Sequential substitution of 1,2-dichloro-ethene: a convenient stereoselective route to (9Z,11E)-, (10E,12Z)-. PubMed.
- ACS Publications. (2014).
- NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- Beilstein Journals. (2021).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts.
- NIH. (n.d.). and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol.
- ACS Publications. (n.d.). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields).
- ResearchGate. (n.d.). Palladium-Catalyzed Vinylation of Organic Halides.
- Quora. (2023). What is the structure of 1-bromo, 1-chloro, 2-floro, and 2-iodo ethene?. Quora.
- NIH. (n.d.). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis.
- SciSpace. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace.
- YouTube. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube.
- NIH. (n.d.). Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl.
- NIH. (n.d.). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Google Patents. (n.d.). US3268430A - Process for preparing anhydrous chlorooxirane and chloroacetaldehyde.
- BenchChem. (2025).
Sources
Application Note: (E)-1-Chloro-2-iodoethene as a Bifunctional Linchpin in Natural Product Synthesis
This guide details the applications, protocols, and mechanistic insights of (E)-1-chloro-2-iodoethene (also known as trans-1-chloro-2-iodoethylene) in the synthesis of complex natural products.
Executive Summary
(E)-1-chloro-2-iodoethene is a premier bifunctional building block ("linchpin") used to construct stereodefined polyenes, enediynes, and halogenated marine natural products. Its utility stems from the extreme electronic differentiation between the C–I and C–Cl bonds. This reactivity gap allows for highly chemoselective oxidative addition, enabling sequential cross-coupling reactions (Suzuki, Sonogashira, Negishi) without the need for protecting groups. The iodine atom reacts exclusively under mild conditions, leaving the vinyl chloride intact for subsequent functionalization or as a structural motif in the final target.
Chemical Profile & Reactivity[1][2][3][4]
| Property | Data |
| IUPAC Name | (E)-1-chloro-2-iodoethene |
| Structure | Cl–CH=CH–I (trans isomer) |
| Molecular Weight | 190.41 g/mol |
| Appearance | Light-sensitive, colorless to pale yellow liquid |
| Key Feature | k(oxidative addition) I >>> k(oxidative addition) Cl |
| Stability | Prone to isomerization/decomposition upon prolonged light exposure; store in amber vials at -20°C with Cu stabilizer.[1] |
Mechanistic Insight: The Reactivity Hierarchy
The bond dissociation energy (BDE) of C(sp²)–I (~65 kcal/mol) is significantly lower than that of C(sp²)–Cl (~95 kcal/mol). In Pd(0)-catalyzed cycles, the rate of oxidative addition to the C–I bond is orders of magnitude faster. This allows researchers to perform a "Site A" coupling at the iodide with >98% retention of the E-geometry, yielding an (E)-vinyl chloride intermediate. This intermediate can then serve as an electrophile for a second, more forcing "Site B" coupling, or remain as a suicide substrate for specific biological targets.
Figure 1: Sequential cross-coupling workflow exploiting the reactivity gap between I and Cl.
Key Applications in Natural Product Synthesis[4][6][7][8][9]
A. Iterative Cross-Coupling (MIDA Boronate Platform)
Professor Martin Burke (UIUC) pioneered the use of (E)-1-chloro-2-iodoethene as a "haloboronate linchpin" to assemble polyene natural products (e.g., Parinaric acid , Retinal analogs).
-
Strategy: The reagent links a boronic acid (via Suzuki coupling at I) and a halide (via Suzuki coupling at Cl, after converting the chloride to a reactive species or using specialized ligands).
-
Advantage: It avoids the instability associated with poly-unsaturated intermediates by installing the alkene unit in a modular fashion.
B. Synthesis of Conjugated Enynes (Viriditins)
In the synthesis of Viriditins A and B , (E)-1-chloro-2-iodoethene proved superior to 1,2-diiodoethylene. The latter led to uncontrollable double coupling (polymerization), whereas the former allowed for the precise installation of the alkyne unit via Sonogashira coupling at the iodide, followed by a separate functionalization of the chloride.
C. Construction of Chloro-Enediyne Cores
The reagent is a fundamental building block for the "chloroenediyne" warheads found in antitumor antibiotics like Neocarzinostatin and Kedarcidin . The (E)-vinyl chloride moiety is often critical for the triggering mechanism (Bergman cyclization) of these drugs.
Detailed Protocols
Protocol A: Selective Sonogashira Coupling (C–I Bond)
Target: Synthesis of (E)-1-chloro-1-en-3-ynes.
Reagents:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
CuI (1-2 mol%)
-
Et₃N or iPr₂NH (2.0 equiv)
-
Solvent: THF or DMF (degassed)
Procedure:
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Dissolution: Add (E)-1-chloro-2-iodoethene and the terminal alkyne to the flask. Dissolve in degassed THF (0.1 M concentration).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI.
-
Base Addition: Add Et₃N dropwise via syringe.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC (the starting iodide disappears rapidly; the chloride product is stable).
-
Workup: Dilute with Et₂O, wash with sat. NH₄Cl (to remove Cu), water, and brine. Dry over MgSO₄.[2]
-
Purification: Flash chromatography on silica gel.
-
Note: The product is an (E)-chloroenyne. Store in the dark.
-
Protocol B: Selective Negishi Coupling (C–I Bond)
Target: Synthesis of (E)-1-chloro-1,3-dienes.
Reagents:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Organozinc reagent (R-ZnBr or R₂Zn) (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
Procedure:
-
Zinc Reagent Prep: Generate the organozinc reagent in situ (e.g., from an alkenyl bromide + tBuLi + ZnBr₂, or R-Li + ZnBr₂).
-
Coupling: To a solution of (E)-1-chloro-2-iodoethene and Pd(PPh₃)₄ in THF at 0°C, add the organozinc reagent dropwise.
-
Temperature: Warm to Room Temperature. Do not heat above 40°C to avoid reacting the chloride.
-
Quench: Quench with dilute HCl.
-
Outcome: Exclusive formation of the coupled product at the iodine position with retention of E-geometry.
Protocol C: Functionalization of the Vinyl Chloride (C–Cl Bond)
Target: Converting the "Linchpin" into the final product. Note: This step requires "activating" the inert C–Cl bond.
Option 1: Suzuki-Miyaura with Specialized Ligands
-
Catalyst: Pd₂(dba)₃ / XPhos or RuPhos .
-
Boronate: R-B(OH)₂ or R-BPin (1.5 equiv).
-
Base: K₃PO₄ or Cs₂CO₃ (3.0 equiv).
-
Conditions: THF/Water (10:1), 60–80°C.
-
Mechanism:[5][6][7][8] The electron-rich Buchwald ligands facilitate oxidative addition into the stronger C–Cl bond.
Option 2: Lithiation (Halogen-Metal Exchange)
-
Reagent: t-BuLi (2.0 equiv).
-
Conditions: -78°C in Et₂O/THF.
-
Note: This generates an (E)-vinyllithium species by exchanging the Cl. This nucleophile can then attack aldehydes or epoxides (common in macrolide synthesis).
Visualizing the "Linchpin" Strategy (MIDA Boronates)
The following diagram illustrates how (E)-1-chloro-2-iodoethene is used in the Burke MIDA boronate strategy to synthesize polyenes.
Figure 2: The MIDA Boronate Iterative Cross-Coupling cycle utilizing the chloro-iodo linchpin.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Loss of Stereochemistry (E to Z) | Light-induced isomerization or prolonged heating. | Perform reactions in the dark (wrap flasks in foil). Keep temperature <50°C for the Iodine coupling step. |
| Double Coupling (Reaction at Cl) | Catalyst too active or excess nucleophile. | Use strictly 1.0–1.05 equiv of nucleophile. Use Pd(PPh₃)₄ instead of electron-rich catalysts (like Pd-P(tBu)₃) for the first step. |
| Reagent Decomposition | Instability of the iodide. | Purchase reagent stabilized with Copper chip. Purify via short silica plug immediately before use if yellow/brown. |
| Low Yield in Step 2 (Cl coupling) | C-Cl bond inertness. | Switch to Buchwald precatalysts (XPhos-Pd-G2 or RuPhos-Pd-G2). Ensure anhydrous conditions if using lithiation. |
References
-
Selective Cross-Coupling of 1-Chloro-2-iodoethene
-
Application in Viriditin Synthesis
- Högermeier, J.; Reissig, H.-U. "Synthesis of Viriditins A and B by Selective Coupling.
- Woerly, E. M.; Cherney, A. H.; Davis, E. K.; Burke, M. D. "Stereoretentive Suzuki-Miyaura Coupling of Haloallenes Enables Fully Stereocontrolled Access to (-)-Peridinin." Journal of the American Chemical Society, 2010, 132, 6941.
-
Sonogashira Protocol Optimization
- Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107, 874.
- Sauer, J.; et al. "Preparation of trans-1-chloro-2-iodoethene." Berichte, 1965, 98, 1435.
Sources
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- 2. rsc.org [rsc.org]
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- 4. nobelprize.org [nobelprize.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
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- 8. CN102675035A - Method for preparing vinyl chloride from acetylene and dichloroethane - Google Patents [patents.google.com]
- 9. Negishi Coupling [organic-chemistry.org]
Application Note & Protocol: Chemoselective Stille Coupling of (E)-1-Chloro-2-iodoethene for the Synthesis of Substituted Chloroethenes
Abstract and Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or pseudohalides.[1] Its remarkable tolerance for a wide array of functional groups makes it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[2][3] This application note provides a detailed protocol and in-depth scientific rationale for the Stille coupling using (E)-1-chloro-2-iodoethene, a versatile difunctionalized building block.
The key challenge and opportunity when using this substrate lies in achieving chemoselectivity. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly selective palladium-catalyzed coupling at the more labile C-I position.[1] This protocol is designed to exploit this reactivity differential, yielding (E)-1-chloro-2-substituted ethenes, which are valuable precursors for further synthetic transformations. We will delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental procedure, and discuss best practices for reaction work-up, purification, and characterization.
Scientific Principles and Mechanistic Insight
The efficacy of the Stille coupling hinges on a palladium-catalyzed cycle.[4] A comprehensive understanding of this cycle is critical for optimizing reaction conditions and troubleshooting. The reaction is initiated by the active Pd(0) catalyst, which is typically generated in situ from a Pd(0) or Pd(II) precatalyst.[4][5]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. This is the step where chemoselectivity is established. The bond dissociation energy for C-I is significantly lower than for C-Cl, leading to a much faster rate of oxidative addition at the C-I bond of (E)-1-chloro-2-iodoethene.[1] Vinyl chlorides are generally unreactive towards oxidative addition under standard Stille conditions that readily cleave vinyl iodides.[1]
-
Transmetalation: The organostannane reagent exchanges its organic group (R²) with the halide on the palladium(II) complex. This is often the rate-determining step of the cycle.[6] The rate of transfer for the organostannane's R group typically follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl.[4]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Diagram: The Stille Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of (E)-1-Chloro-2-(tributylstannyl)ethene
This protocol details a representative Stille coupling reaction between (E)-1-chloro-2-iodoethene and an organostannane, in this case, tributyl(vinyl)stannane.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume | Notes |
| (E)-1-Chloro-2-iodoethene | 188.40 | 1.0 | 1.0 | 188.4 mg | Light-sensitive, store under inert gas. |
| Tributyl(vinyl)stannane | 317.09 | 1.1 | 1.1 | 348.8 mg (0.33 mL) | Handle in a fume hood. Highly toxic.[1] |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.03 | 34.7 mg | Air-sensitive. Store under inert gas. |
| Anhydrous, Degassed Toluene | - | - | - | 10 mL | Degas via freeze-pump-thaw (3 cycles) or by bubbling with Argon for 30 min. |
| Flame-dried Schlenk flask (25 mL) | - | - | - | 1 | Must be free of moisture. |
| Inert Gas (Argon or Nitrogen) | - | - | - | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Flask Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: Under a positive flow of argon, add (E)-1-chloro-2-iodoethene (188.4 mg, 1.0 mmol) and anhydrous, degassed toluene (10 mL) to the flask.
-
Stannane Addition: Add tributyl(vinyl)stannane (0.33 mL, 1.1 mmol) to the stirred solution via syringe.
-
Catalyst Addition: Carefully add tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask. The solution will typically turn from colorless to a yellow or light brown hue.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting iodoethene indicates reaction completion (typically 4-12 hours).
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
Diagram: Experimental Workflow
Caption: General workflow from reaction setup to product analysis.
Reaction Work-up and Purification
The primary challenge in post-reaction processing is the removal of toxic organotin byproducts.[7][8] Simple aqueous extraction is often insufficient. A fluoride wash is a highly effective method for precipitating tin residues as insoluble tributyltin fluoride.[9]
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Redissolving: Redissolve the crude residue in diethyl ether (20 mL).
-
Fluoride Wash: Transfer the ether solution to a separatory funnel and wash it with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Shake the funnel vigorously for 1 minute during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.
-
Filtration: If a significant precipitate forms, filter the organic layer through a pad of Celite®.
-
Final Wash & Dry: Wash the organic layer with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes) to yield the pure product.
Characterization
The final product should be characterized to confirm its structure and purity. For the example reaction, the product is (E)-1-chloro-2-vinlethene (1-chloro-1,3-butadiene).
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include characteristic vinyl protons. The coupling constants (J-values) across the double bonds are critical for confirming the (E)-stereochemistry, which is typically retained throughout the reaction.[1]
-
¹³C NMR (100 MHz, CDCl₃): Four distinct signals in the sp² region are expected.
-
Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) and isotopic pattern for chlorine will confirm the mass of the product.
Safety and Handling
-
Organotin Reagents: Organostannanes are highly toxic, particularly volatile ones like trimethylstannyl derivatives.[1] They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: While less toxic, palladium catalysts can be sensitizers and should be handled with care.
-
Solvents: Use anhydrous solvents in a well-ventilated area, away from ignition sources.
-
Waste Disposal: All tin-containing waste must be collected and disposed of according to institutional hazardous waste protocols.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst (oxidized Pd(0)). | Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst or a different precatalyst. |
| Insufficient temperature. | Increase the reaction temperature in 10 °C increments. | |
| Low Yield | Inefficient transmetalation. | Add a co-catalytic amount of copper(I) iodide (CuI, ~10 mol%). This has been shown to accelerate the reaction rate significantly.[1] In THF, adding stoichiometric LiCl can also improve rates.[4] |
| Hydrolysis of the organostannane. | Ensure anhydrous conditions. While organostannanes are relatively stable to moisture, prolonged exposure or very electron-rich stannanes can hydrolyze.[1][3] | |
| Homocoupling of Stannane | Reaction of the stannane with the Pd(II) complex. | This is a common side reaction.[1][8] Lowering the reaction temperature or using a more dilute solution may help. Ensure the stoichiometry is accurate (slight excess of stannane is typical). |
| Difficult Purification | Persistent tin byproducts. | Repeat the aqueous KF wash or try filtering the crude product through a plug of silica gel treated with 5% triethylamine in the eluent before full column chromatography.[9] Another method involves using 10% KF on silica as the stationary phase.[10] |
References
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Stille Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Williams, R. M., et al. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Wiley Online Library. Retrieved from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. (2020). YouTube. Retrieved from [Link]
-
An efficient method for removing organotin impurities. (2020). SHANDONG LOOK CHEMICAL. Retrieved from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Retrieved from [Link]
-
1-Chloro-2-iodoethane | C2H4ClI | CID 136438 - PubChem. (n.d.). Retrieved from [Link]
-
Workup for Removing Tin Byproducts. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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- 9. Workup [chem.rochester.edu]
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The Versatile Vinyl Cation Equivalent: Application and Protocols for (E)-1-Chloro-2-iodoethene in Cross-Coupling Reactions
Introduction: The Synthetic Challenge of Vinyl Cations and the Promise of Their Equivalents
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds is a foundational endeavor. Vinyl cations, highly reactive intermediates characterized by a positive charge on an alkene carbon, offer a direct route to functionalized alkenes. However, their high energy and transient nature often render their direct use in synthesis impractical.[1] This has led to the development of "vinyl cation equivalents" or "synthons"—stable molecules that react under specific conditions to mimic the reactivity of a vinyl cation. Among these, halogenated ethenes have emerged as powerful tools. This application note delves into the use of (E)-1-chloro-2-iodoethene as a versatile vinyl cation equivalent, particularly in palladium-catalyzed cross-coupling reactions.
The unique substitution pattern of (E)-1-chloro-2-iodoethene, featuring two different halogens on a vinyl scaffold, provides a platform for chemoselective transformations. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for selective reaction at the more labile carbon-iodine bond in palladium-catalyzed processes such as the Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables the introduction of a diverse range of substituents, leaving the chloro group intact for subsequent manipulations.
This guide provides a comprehensive overview of the synthesis, mechanistic considerations, and application protocols for leveraging (E)-1-chloro-2-iodoethene as a vinyl cation equivalent in the synthesis of complex organic molecules, a critical aspect in the fields of drug discovery and materials science.
Synthesis of (E)-1-Chloro-2-iodoethene
The stereoselective synthesis of (E)-1-chloro-2-iodoethene is crucial for its application as a building block. While a variety of methods exist for the synthesis of dihaloalkenes, a common strategy involves the hydrohalogenation of an appropriate alkynyl halide. An analogous palladium-catalyzed hydrohalogenation of alkynyl halides has been shown to produce (Z)-1,2-dihaloalkenes with high stereoselectivity. A plausible synthetic route to (E)-1-chloro-2-iodoethene could involve the electrophilic anti-addition of iodine monochloride (ICl) to chloroacetylene. This reaction would likely proceed through a bridged iodonium ion intermediate, with subsequent anti-attack by the chloride ion to yield the desired (E)-isomer.
Conceptual Synthetic Protocol:
-
Reaction Setup: A solution of chloroacetylene in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C in an ice bath under an inert atmosphere.
-
Reagent Addition: A solution of iodine monochloride (1.05 equivalents) in the same solvent is added dropwise to the stirred chloroacetylene solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Mechanistic Insight: (E)-1-Chloro-2-iodoethene as a Vinyl Cation Synthon in Palladium-Catalyzed Cross-Coupling
The utility of (E)-1-chloro-2-iodoethene as a vinyl cation equivalent is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for these reactions (Suzuki, Stille, and Sonogashira) involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The chemoselectivity of reactions involving (E)-1-chloro-2-iodoethene is dictated by the first step, oxidative addition. The palladium(0) catalyst preferentially inserts into the weaker carbon-iodine bond over the stronger carbon-chlorine bond. This forms a vinylpalladium(II) intermediate, which can be considered a formal equivalent of a vinyl cation, poised to react with a nucleophilic coupling partner.
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling of (E)-1-Chloro-2-iodoethene.
Application Protocols
The following are detailed, step-by-step methodologies for key cross-coupling reactions. It is important to note that due to the limited specific literature on (E)-1-chloro-2-iodoethene, these protocols are based on well-established procedures for analogous vinyl halides. Optimization of reaction conditions may be necessary for specific substrates.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-1-chloro-2-iodoethene (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Synthesis of Substituted Styrenes
The Suzuki-Miyaura coupling enables the formation of C(sp²)-C(sp²) bonds between a vinyl halide and an organoboron compound, typically a boronic acid.[3]
Protocol:
-
Reaction Setup: In a round-bottom flask, combine (E)-1-chloro-2-iodoethene (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The desired product can be purified by flash column chromatography.
Stille Coupling: Formation of Dienes and Stilbenes
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[4]
Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add (E)-1-chloro-2-iodoethene (1.0 equiv.), the organostannane (e.g., a vinylstannane, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as THF, DMF, or toluene.
-
Additives (if necessary): In some cases, the addition of a copper(I) salt or a lithium salt (e.g., LiCl) can accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and 100 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Purification: To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of KF. Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
| Coupling Reaction | Palladium Catalyst | Coupling Partner | Base/Additive | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Et₃N | THF | 25 | 4 | 85-95 |
| Suzuki | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 6 | 80-90 |
| Stille | Pd(PPh₃)₄ | Vinyltributylstannane | - | Toluene | 100 | 12 | 75-85 |
Experimental Workflow Diagram
Caption: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
(E)-1-chloro-2-iodoethene represents a potentially powerful and versatile building block in organic synthesis, serving as a synthetic equivalent of a vinyl cation. Its differential halide reactivity allows for chemoselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, and Stille couplings. While the direct application of this specific reagent is not extensively documented, the well-established reactivity of analogous vinyl halides provides a strong foundation for its use in the stereoselective synthesis of complex alkenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug development and materials science to explore the synthetic potential of this and related vinyl cation equivalents.
References
-
Stenutz, R. (E)-1-chloro-2-iodoethene. The Stenutz pages. Retrieved from [Link]
-
Wikipedia contributors. (2023). Vinyl cation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Chloro-Iodo Alkanes via Electrophilic Addition of Iodine Monochloride to Alkenes: Application Notes and Protocols.
- BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene.
-
Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010: Scientific Background. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
- The Stille Reaction. (n.d.). In Organic Reactions. Retrieved from a hypothetical Organic Reactions chapter.
- Ma, D., & Zhang, J. (2014). A three-step, one-pot strategy to unsymmetrical 1,1-diarylalkenes. BMC Chemistry, 8(1), 1-7.
- Ananikov, V. P., Kashin, A. S., Hazipov, O. V., Beletskaya, I. P., & Starikova, Z. A. (2011). Highly Selective Catalytic Synthesis of (E,E)-1,4-Diiodobuta-1,3-diene via Atom-Efficient Addition of Acetylene and Iodine: A Versatile (E,E)-1,3-Diene Building Block in Cross-Coupling Reactions. Synlett, 2011(14), 2021–2024.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
- Hanack, M. (1970). Vinyl Cations. Accounts of Chemical Research, 3(6), 209-216.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Sources
Application Notes and Protocols for the Stereospecific Synthesis of Disubstituted Alkenes using (E)-1-Chloro-2-iodoethene
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of disubstituted alkenes utilizing the versatile C2 building block, (E)-1-chloro-2-iodoethene. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds enables a powerful strategy for the sequential, stereocontrolled introduction of two distinct substituents. This methodology is particularly valuable for constructing complex molecular architectures and for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry.
Introduction: The Strategic Advantage of (E)-1-Chloro-2-iodoethene
Disubstituted alkenes are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials. Their stereochemistry often plays a critical role in determining biological activity and material properties. Consequently, methods that allow for the precise and predictable synthesis of specific alkene isomers are of paramount importance.
(E)-1-chloro-2-iodoethene has emerged as a uniquely powerful linchpin for this purpose. Its utility is rooted in two key features:
-
Pre-defined Stereochemistry: The trans (E) configuration of the double bond is fixed, and this geometry is faithfully retained throughout subsequent transformations, ensuring a stereospecific outcome.
-
Orthogonal Reactivity: The C-I and C-Cl bonds exhibit significantly different reactivities in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and more susceptible to oxidative addition by a Pd(0) catalyst under mild conditions.[1] This allows for the selective functionalization at the iodine-bearing carbon while leaving the more robust C-Cl bond intact for a subsequent, mechanistically distinct coupling reaction under more forcing conditions.[1][2]
This stepwise approach provides a programmable and highly convergent route to a vast array of 1,2-disubstituted alkenes, making it an indispensable tool in modern organic synthesis.
Core Principle: Chemoselective Cross-Coupling
The success of this synthetic strategy hinges on the chemoselective nature of palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for a Suzuki-Miyaura coupling, for instance, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The initial and rate-determining step for many cross-coupling reactions is the oxidative addition of the organic halide to the active Pd(0) catalyst. The bond dissociation energies for C-I (≈220 kJ/mol) are significantly lower than for C-Cl (≈330 kJ/mol), making the C-I bond far more reactive. By carefully selecting the reaction conditions (catalyst, ligand, temperature), one can exclusively cleave the C-I bond of (E)-1-chloro-2-iodoethene.
Synthetic Workflow and Experimental Protocols
The general workflow involves a two-step sequence of palladium-catalyzed cross-coupling reactions. The first reaction is performed under mild conditions to selectively target the C-I bond, followed by a second coupling under more vigorous conditions to react the C-Cl bond of the intermediate.
Protocol 1: Sequential Suzuki-Miyaura Coupling for (E)-Alkene Synthesis
This protocol describes the synthesis of an (E)-1-aryl-2-alkyl-ethene.
Step A: Synthesis of (E)-1-Chloro-2-alkylethene via Suzuki-Miyaura Coupling
-
Rationale: This first coupling utilizes mild conditions to ensure selective reaction at the C-I bond. Tetrakis(triphenylphosphine)palladium(0) is a suitable catalyst, and a weak inorganic base like sodium carbonate is sufficient to promote transmetalation without disturbing the C-Cl bond.
-
Materials:
-
(E)-1-Chloro-2-iodoethene (1.0 equiv)
-
Alkyl-9-BBN (9-borabicyclo[3.3.1]nonane) derivative (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Standard Schlenk line and oven-dried glassware
-
-
Procedure:
-
To an oven-dried Schlenk flask, add (E)-1-chloro-2-iodoethene, the alkyl-9-BBN reagent, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene via syringe, followed by the degassed aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the (E)-1-chloro-2-alkylethene intermediate.
-
Step B: Synthesis of (E)-1-Aryl-2-alkylethene
-
Rationale: The C-Cl bond is less reactive and requires more forcing conditions. This is achieved by using a more electron-rich phosphine ligand (e.g., SPhos) and a stronger base (K₃PO₄) at a higher temperature. These conditions are necessary to facilitate the more difficult oxidative addition to the C-Cl bond.
-
Materials:
-
(E)-1-Chloro-2-alkylethene (from Step A) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the (E)-1-chloro-2-alkylethene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction by GC-MS. The reaction may require 12-24 hours for completion.
-
After cooling, dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product by flash column chromatography.
-
Protocol 2: Sequential Sonogashira/Suzuki Coupling
This protocol is ideal for synthesizing enyne structures, which can be further functionalized. The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide.[4][5][6]
Step A: Synthesis of (E)-1-Chloro-enynes via Sonogashira Coupling
-
Rationale: The Sonogashira coupling is highly efficient for reacting with the C-I bond. The use of a copper(I) co-catalyst allows the reaction to proceed under very mild, often room temperature, conditions, ensuring excellent chemoselectivity.[6][7]
-
Materials:
-
(E)-1-Chloro-2-iodoethene (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
-
Standard Schlenk line and oven-dried glassware
-
-
Procedure:
-
To a Schlenk flask, add (E)-1-chloro-2-iodoethene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed TEA or DIPA, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature. The reaction is often complete in 1-3 hours.
-
Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove amine salts, washing with diethyl ether.
-
Concentrate the filtrate and purify by column chromatography to obtain the (E)-1-chloro-enyne.
-
The subsequent Suzuki coupling of the resulting chloro-enyne can be performed using conditions similar to those described in Protocol 1, Step B .
Data Summary: Typical Reaction Parameters
| Reaction Step | Coupling Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1A | Suzuki (C-I) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (3) | Toluene/H₂O | 60-70 | 75-90 |
| 1B | Suzuki (C-Cl) | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 60-85 |
| 2A | Sonogashira (C-I) | PdCl₂(PPh₃)₂ (2) | - | TEA/DIPA | TEA/DIPA | 25 | 80-95 |
Note: Yields are substrate-dependent and may require optimization.
Applications in Drug Discovery and Development
The ability to rapidly and stereospecifically synthesize diverse disubstituted alkenes is of immense value in medicinal chemistry.
-
SAR Studies: This methodology allows for the systematic variation of both R1 and R2 substituents, facilitating in-depth exploration of structure-activity relationships to optimize ligand-protein binding, ADME properties, and overall drug efficacy.
-
Bioisosteric Replacement: The alkene moiety can serve as a rigid and stable bioisostere for other functional groups, such as amide bonds, to improve metabolic stability or alter conformational preferences.
-
Access to Halogenated Scaffolds: The chloro-alkene intermediates are valuable compounds in their own right. Chlorine atoms are prevalent in FDA-approved drugs, where they can modulate lipophilicity, participate in halogen bonding, or block sites of metabolism.[8][9][10] This synthetic route provides direct access to these important chlorinated building blocks.
Troubleshooting and Expert Insights
-
Incomplete First Coupling (C-I): If the first coupling is sluggish, ensure solvents are rigorously degassed to prevent catalyst deactivation. A slight increase in temperature (to 80 °C) may be beneficial, but exceeding this can risk competitive reaction at the C-Cl bond.
-
Low Yield in Second Coupling (C-Cl): The second step is inherently more challenging. Ensure the use of a high-performance catalyst system (e.g., Pd/buchwald-type ligand). The choice of base is critical; K₃PO₄ or Cs₂CO₃ are often superior. The arylboronic acid quality is also important; impurities can inhibit the catalyst.
-
Homocoupling: Homocoupling of the boronic acid reagent can be minimized by ensuring an oxygen-free environment and adding the boronic acid slowly or in portions.
References
-
Trost, B. M., & Toste, F. D. (2003). Ruthenium-Catalyzed Addition of Terminal Alkynes to Alkenes. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
-
Nguyen, T. T., Koh, M. J., Mann, T. J., Schrock, R. R., & Hoveyda, A. H. (2017). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 552(7685), 347–354. [Link]
- Ibid.
-
Ishikawa, T., et al. (2010). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 6, 93. [Link]
-
Nguyen, T. T., Koh, M. J., Mann, T. J., Schrock, R. R., & Hoveyda, A. H. (2018). Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Nature, 552(7685), 347–354. [Link]
-
Rossi, S., et al. (2011). A Very Simple Synthesis of Chloroalkenes and Chlorodienes by Selective Suzuki Couplings of 1,1- and 1,2-Dichloroethylene. Synlett, 2011(12), 1749-1752. [Link]
-
Liron, F., et al. (2007). Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN. The Journal of Organic Chemistry, 72(6), 2220–2223. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. Organic Chemistry Portal.[Link]
-
Turlik, A., et al. (2022). E- and Z-Trisubstituted macrocyclic alkenes for natural product synthesis and skeletal editing. Nature Communications, 13(1), 4705. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-iodoethane. PubChem.[Link]
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 135-169. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Ehehalt, L. E., & Weix, D. J. (2022). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Catalysis, 12(12), 7022–7065. [Link]
-
ResearchGate. (n.d.). Iodination of 1-chloro-2-ethynylbenzene using two different routes. ResearchGate.[Link]
-
Dow, M., et al. (2020). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.[Link]
-
Jena, N. R., & Sahu, N. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35919–35934. [Link]
-
Xiang, J.-X., & Patureau, F. W. (2022). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. ChemPhotoChem, 6(10), e202200130. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.[Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
ResearchGate. (n.d.). Coupling of (E)-1,2-di-iodo-alkenes with 2-ethynyl-phenol. ResearchGate.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for (E)-1-chloro-2-iodoethene Suzuki coupling
Ticket ID: #RXN-OPT-5592 Subject: Optimizing Selectivity & Stereoretention in Suzuki-Miyaura Coupling of (E)-1-chloro-2-iodoethene Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are working with (E)-1-chloro-2-iodoethene , a bifunctional linchpin used to synthesize conjugated chlorodienes or enynes.[1] This substrate presents two primary challenges:
-
Chemoselectivity: Ensuring the reaction occurs exclusively at the C–I bond while leaving the C–Cl bond intact for future functionalization.[1][2]
-
Stereochemical Integrity: Preventing isomerization of the E-alkene to the thermodynamically distinct Z-isomer during the catalytic cycle.
This guide provides a validated optimization workflow, grounded in mechanistic kinetics, to resolve these issues.
Part 1: The Mechanistic Logic (Why Your Reaction Behaves This Way)
To control the reaction, you must exploit the kinetic differences between the two halogen sites.
Chemoselectivity: The "Iodine First" Rule
The rate of oxidative addition (
The Strategy: Use a catalyst system that is "lazy" enough to insert into C–I but too sterically hindered or electron-poor to activate C–Cl at the reaction temperature.[1]
Stereoretention: The Isomerization Trap
Suzuki coupling of vinyl halides typically proceeds with retention of configuration .[1] However, E-to-Z isomerization can occur if:
-
Reductive elimination is slow: This allows the intermediate Pd-complex to undergo
- - rearrangements.[1] -
Radical pathways are accessible: Often caused by trace oxygen or specific ligand effects.[1]
Visualizing the Pathway
The following diagram illustrates the competing pathways and the "Sweet Spot" for your target molecule.
Caption: Figure 1. Kinetic bifurcation points. Green path indicates the target workflow.[1] Red paths indicate failure modes driven by thermal excess or catalyst hyperactivity.[1]
Part 2: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the monochoupled (E)-product.
Reagents & Stoichiometry
| Component | Recommendation | Rationale |
| Substrate | (E)-1-chloro-2-iodoethene (1.0 equiv) | Limiting reagent to prevent over-coupling.[1] |
| Boronic Acid | R-B(OH)₂ (1.05 equiv) | Slight excess only.[1] Large excess (>1.5) promotes bis-coupling.[1] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | The "Gold Standard."[1] PPh₃ is not electron-rich enough to activate the C-Cl bond at low temps.[1] Avoid Buchwald ligands (e.g., XPhos, SPhos) as they will activate the chloride.[1] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv) | Mild bases prevent side reactions.[1] Avoid strong bases like KOtBu or hydroxide if possible.[1] |
| Solvent | THF/Water (4:1) or Toluene/Water | Biphasic systems often assist in clean transmetalation at lower temperatures.[1] |
Step-by-Step Procedure
-
Degassing (Critical): Charge the reaction vessel with the halide, boronic acid, and base.[1] Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling and catalyst decomposition.[1]
-
Solvent Addition: Add degassed solvent mixture via syringe.[1]
-
Catalyst Addition: Add Pd(PPh₃)₄ last, under a positive stream of Argon.[1] The solution should turn yellow (characteristic of Pd(0)-phosphine species).[1]
-
Temperature Control:
-
Monitoring: Check TLC/LCMS. If starting material remains after 4 hours, gently warm to 40°C. Do not exceed 50°C.[1]
Part 3: Troubleshooting Guide (FAQ)
Use this decision tree to diagnose specific failures in your experiment.
Caption: Figure 2. Diagnostic flow for common reaction failures.
Frequently Asked Questions
Q: I am seeing significant amounts of the bis-coupled product (reaction at both I and Cl). A: This indicates your catalyst is too active or the temperature is too high.
-
Fix: Ensure you are using Pd(PPh₃)₄ . If you are using Pd(dppf)Cl₂ or Pd(Amphos), switch back to Tetrakis.[1]
-
Fix: Lower the temperature. C-I coupling can occur at 0°C to RT. C-Cl coupling usually requires >60°C with standard ligands.[1]
Q: My starting material is consumed, but I see "homocoupling" of the boronic acid. A: This is an oxidative dimerization pathway, almost always caused by oxygen.
-
Fix: Degas your solvents more rigorously (sparge with Argon for 15 mins).
-
Fix: Add the base after degassing, or ensure the base is dry.
Q: The reaction stalls at 50% conversion. A: The catalyst may have deactivated (Pd black precipitation).[1]
-
Fix: Add a second portion of catalyst (1-2 mol%) after 4 hours.
-
Fix: Ensure your vinyl iodide is not decomposing.[1] Iodine on alkenes can be light-sensitive; wrap the flask in aluminum foil.[1]
Q: Can I use this method to couple the Chloride later? A: Yes. This is the beauty of this substrate.[1] Once you form the (E)-1-chloro-diene, you can subject the purified product to a second Suzuki coupling using a more active catalyst (e.g., Pd(OAc)₂/SPhos or Pd-PEPPSI-IPr ) and higher temperatures (80-100°C) to functionalize the remaining chloride.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Liron, F., et al. (2007).[1][4] Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN.[1][4][5] The Journal of Organic Chemistry, 72(6), 2220–2223.[1] Link[1]
- Note: While discussing 1,1-dichloro systems, this paper establishes the critical ligand effects for selective monochoupling of polychlorin
-
BenchChem Application Note. (2025). Reactivity of 4-Chloro-2-iodo-1-nitrobenzene in Palladium-Catalyzed Cross-Coupling. Link[1]
- Note: Validates the I > Cl selectivity hierarchy in mixed-halogen systems.
-
PubChem Compound Summary. (2025). 1-Chloro-2-iodoethane & Derivatives. Link[1]
Sources
- 1. 1-Chloro-2-iodoethane | C2H4ClI | CID 136438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of 1,1-Dichloro-1-alkenes with 9-Alkyl-9-BBN [organic-chemistry.org]
Technical Support Center: Sonogashira Coupling of (E)-1-chloro-2-iodoethene
Case ID: SGC-Cl-I-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Side Products & Chemoselectivity in Dihaloalkene Couplings
Executive Summary & Reaction Scope
Welcome to the technical support interface for chemoselective cross-coupling. You are likely utilizing (E)-1-chloro-2-iodoethene as a linchpin reagent to synthesize (E)-chloroenynes .
This substrate is valuable because it offers two electrophilic sites with distinct reactivity profiles. The C–I bond (Bond Dissociation Energy ~53 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~81 kcal/mol). However, without precise control, this selectivity collapses, leading to a "zoo" of side products.
Target Reaction: (E)-Cl-CH=CH-I + Terminal Alkyne → (E)-Cl-CH=CH-C≡C-R
Diagnostic Hub: Identify Your Side Product
Use this module to identify the impurity plaguing your reaction based on experimental observations.
| Symptom | Probable Side Product | Root Cause |
| TLC: New spot appears before the product; often fluorescent or colored. | Glaser Homocoupling (1,3-diyne) | Presence of O₂ in the system; Copper catalyst acting as oxidant. |
| MS/LCMS: Mass corresponds to Product + Alkyne - HCl. | Bis-Alkynylation (Enediyne) | Loss of chemoselectivity; reaction temperature too high or excess alkyne used. |
| NMR: Vinyl coupling constant ( | (Z)-Isomer | Isomerization of the vinyl-Pd intermediate; prolonged heating or phosphine scrambling. |
| Appearance: Reaction mixture turns into a black tar/gel; low mass recovery. | Oligomerization | The product (chloroenyne) is unstable and polymerized; likely due to heat or high concentration. |
| NMR: Loss of vinyl signal; appearance of ethyl/alkyl peaks. | Reduction (Hydrodehalogenation) | Hydride source present (often from solvent decomposition or excess base) reducing the C-I bond. |
Mechanism & Pathway Visualization
Understanding the divergent pathways is critical for troubleshooting. The following diagram illustrates where the reaction deviates from the "Golden Path" (chemoselective coupling) into failure modes.
Figure 1: Reaction network showing the primary chemoselective pathway (Green) versus competing failure modes (Red).
Troubleshooting Protocols (FAQs)
Issue 1: The "Glaser" Ghost (Homocoupling)
User Question: "I am seeing a major impurity that looks like two alkyne units stuck together. How do I stop this?"
Technical Explanation: This is the Glaser (or Hay) coupling.[1] In the presence of Copper(I) and Oxygen, two terminal alkynes oxidatively couple to form a diyne.[1] This consumes your starting material and complicates purification.
Corrective Actions:
-
Rigorous Degassing: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent before adding the catalyst.
-
Slow Addition: Add the alkyne slowly (via syringe pump) to the reaction mixture. This keeps the concentration of Cu-acetylide low relative to the Pd-intermediate, favoring the cross-coupling over the homocoupling.
-
Copper-Free Protocol: If the problem persists, switch to a Copper-free Sonogashira variant (Type: Cacchi conditions). Use slightly higher Pd loading (3-5 mol%) and a stronger base (e.g., pyrrolidine or Cs₂CO₃ in DMF) to drive the reaction without Cu.
Issue 2: Loss of Chemoselectivity (Bis-coupling)
User Question: "I'm getting a mixture of mono-coupled and double-coupled products. Why is the chlorine reacting?"
Technical Explanation: While Iodine is more reactive, the Chlorine atom on a vinyl group is activated enough to react under "forcing" conditions. Once the mono-product forms, it is still an electrophile. If the reaction temperature is >50°C or if you have a local excess of alkyne, the catalyst will insert into the C–Cl bond.
Corrective Actions:
-
Stoichiometry Control: Use a slight deficiency of alkyne (0.95 equiv) relative to the dihaloalkene. It is easier to wash away unreacted dihaloalkene than to separate the bis-coupled byproduct.
-
Temperature Discipline: Run the reaction at Room Temperature (20–25°C) . The C–I bond reacts readily at RT; the C–Cl bond typically requires heating (>60°C) to react.
-
Catalyst Selection: Use PdCl₂(PPh₃)₂ . Bis-phosphine ligands generally provide better steric control than tetrakis ligands like Pd(PPh₃)₄, helping to discriminate between the two halogen sites.
Issue 3: Stereochemical Drift
User Question: "My product is a mixture of E and Z isomers. I need pure E."
Technical Explanation: The Sonogashira reaction is generally stereospecific (retention of configuration). However, isomerization can occur via a zwitterionic intermediate if the reaction stalls after oxidative addition. This is often caused by "ligand scrambling" or excessive heating.
Corrective Actions:
-
Protect from Light: Vinyl iodides can isomerize under ambient light. Wrap your flask in aluminum foil.
-
Avoid Prolonged Reaction Times: Monitor by TLC/GC every 30 minutes. Stop the reaction immediately upon consumption of the starting iodide. Do not let it stir "overnight" just to be safe.
The "Golden Path" Protocol
To maximize yield of the (E)-chloroenyne and minimize the side products discussed above, follow this optimized procedure.
Reagents:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Terminal Alkyne (0.95 - 1.0 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
CuI (1-2 mol%)
-
Solvent: THF/Et₃N (1:1 ratio) - Dried and Degassed
Procedure:
-
Preparation: In a flame-dried Schlenk flask, dissolve (E)-1-chloro-2-iodoethene in dry THF.
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw. Backfill with Argon.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon. The solution typically turns yellow.
-
Base/Alkyne Addition: Add Et₃N (degassed). Then, add the terminal alkyne dropwise over 15-20 minutes at 0°C .
-
Reaction: Allow the mixture to warm to Room Temperature . Stir in the dark.
-
Checkpoint: Check TLC after 1 hour.
-
-
Workup: Once complete (usually < 4 hours), dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄.[2]
-
Purification: Concentrate at low temperature (<30°C). Chloroenynes can be volatile and thermally unstable. Flash chromatography on silica (neutralized with 1% Et₃N) is recommended.
References
-
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.
-
Negishi, E.; Anastasia, L. "Palladium-catalyzed Alkynylation." Chemical Reviews, 2003 , 103, 1979–2018.
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.
-
Alami, M.; Ferri, F.; Linstrumelle, G. "An Efficient Synthesis of (E)-Chloroenyne Derivatives." Tetrahedron Letters, 1993 , 34, 6403–6406.
Sources
selecting the right palladium catalyst for (E)-1-chloro-2-iodoethene reactions
Welcome to the technical support center for palladium-catalyzed reactions involving (E)-1-chloro-2-iodoethene. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. Our goal is to explain the causality behind experimental choices, ensuring your success in leveraging this versatile building block.
Understanding the Substrate: The Key to Selectivity
(E)-1-chloro-2-iodoethene is a unique vinyl halide due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This chemoselectivity is primarily governed by the bond dissociation energies; the C-I bond is weaker and therefore undergoes oxidative addition to the palladium(0) center more readily than the stronger C-Cl bond.[2] This allows for selective functionalization at the iodo-position under relatively mild conditions, while the chloro-position remains available for subsequent transformations under more forcing conditions.
Visualization: Differential Reactivity
Caption: Reactivity comparison of C-I and C-Cl bonds.
Frequently Asked Questions (FAQs): Catalyst & Reaction Selection
This section addresses common questions regarding the selection of catalysts, ligands, and reaction conditions for successful and selective cross-coupling.
Q1: Which cross-coupling reaction should I choose for selective C-I bond functionalization?
A1: Several standard palladium-catalyzed reactions can be employed with high selectivity for the C-I bond. The choice often depends on the coupling partner you intend to introduce:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is known for its mild conditions and tolerance of a wide range of functional groups.[3]
-
Sonogashira Coupling: The method of choice for coupling with terminal alkynes to form enynes.[4] It typically requires a copper(I) co-catalyst, although copper-free methods have been developed.[4][5]
-
Stille Coupling: Used for coupling with organostannane (tin) reagents. While highly effective and tolerant of many functional groups, the toxicity and removal of tin byproducts are significant considerations.[6][7][8]
-
Heck Coupling: Couples the vinyl iodide with an alkene to form a new, more substituted alkene.[9][10][11]
Q2: What is a good starting palladium catalyst and ligand combination for a Suzuki-Miyaura reaction?
A2: For a robust starting point, a combination of a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand is recommended. These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[12][13]
| Component | Recommended Starting Point | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercially available, stable, and reliably reduced in situ to the active Pd(0) catalyst.[1][14][15] |
| Ligand | SPhos, XPhos, or RuPhos (Buchwald-type biaryl phosphines) | These bulky, electron-rich ligands promote fast oxidative addition and reductive elimination while preventing catalyst decomposition.[13][16] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step.[1] |
| Solvent | Toluene/H₂O or 1,4-Dioxane | Aprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[1] |
Q3: For a Sonogashira coupling, is the copper co-catalyst always necessary?
A3: Traditionally, yes. The Sonogashira reaction employs a dual catalytic system where palladium activates the vinyl halide and copper(I) iodide activates the terminal alkyne.[5] However, the copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). For sensitive substrates, copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium/ligand systems or the use of a different base/solvent combination to facilitate the deprotonation and transfer of the alkyne.[4] For (E)-1-chloro-2-iodoethene, a standard system like Pd(PPh₃)₂Cl₂ / CuI with an amine base (e.g., Et₃N or DIPEA) is a highly reliable starting point.[1][17]
Q4: How can I achieve coupling at the C-Cl bond after functionalizing the C-I bond?
A4: Reacting the C-Cl bond requires significantly more forcing conditions. This is because the C-Cl bond is stronger and less susceptible to oxidative addition.[2] To achieve this second coupling, you will need a more active catalyst system, which typically involves:
-
More Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs) are often required to activate aryl and vinyl chlorides.[16][18]
-
Higher Temperatures: Reaction temperatures often need to be increased to >100 °C.
-
Stronger Bases: Stronger bases like NaOt-Bu or LHMDS may be necessary.
This stepwise approach, leveraging differential reactivity, is a powerful tool for synthesizing complex, multi-substituted molecules.[1]
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Visualization: Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common issues.
Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol describes a general procedure for the coupling of (E)-1-chloro-2-iodoethene with an arylboronic acid.
Materials:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄), powdered (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the arylboronic acid and (E)-1-chloro-2-iodoethene.
-
Via syringe, add the degassed toluene followed by the degassed water.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Generalized Palladium Catalytic Cycle
This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of (E)-1-chloro-2-iodoethene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the use of (E)-1-chloro-2-iodoethene in cross-coupling reactions. Our focus is on providing practical, mechanistically-grounded solutions to a common and frustrating challenge: the formation of undesired homocoupled byproducts.
(E)-1-chloro-2-iodoethene is a valuable bifunctional building block. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective, sequential functionalization, making it a powerful tool in complex molecule synthesis.[1] However, this potential can be undermined by homocoupling side reactions, which consume starting materials, reduce yields, and complicate purification.[2] This guide is designed to help you diagnose and solve these issues.
Diagram 1: The Challenge - Desired vs. Undesired Coupling Pathways
The primary goal is to facilitate the cross-coupling pathway (A) while minimizing the three major homocoupling side reactions (B, C, and D). Understanding which byproduct is forming is the first step in troubleshooting.
Caption: Desired cross-coupling versus common homocoupling failure modes.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: I'm observing significant formation of (E,E)-1,4-dichloro-1,3-butadiene in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of (E,E)-1,4-dichloro-1,3-butadiene is the result of the homocoupling of two molecules of your starting material, (E)-1-chloro-2-iodoethene. This side reaction is often competitive with the desired cross-coupling and is typically promoted by conditions that favor the reaction of the vinyl-palladium(II) intermediate with another molecule of the vinyl halide over the desired transmetalation step.
Underlying Causes & Actionable Solutions:
-
Slow Transmetalation/Reductive Elimination: If the transmetalation with your coupling partner (e.g., organoboron in Suzuki, organozinc in Negishi) or the subsequent reductive elimination is slow, the concentration of the reactive vinyl-palladium(II) iodide intermediate increases.[2] This intermediate can then undergo side reactions leading to homocoupling.
-
Action: Increase the rate of the desired catalytic cycle.
-
Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos or XPhos are designed to accelerate both transmetalation and reductive elimination, which are often the rate-limiting steps.[3][4]
-
Increase Concentration: Ensure all reagents are well-dissolved. Poor solubility of a coupling partner can artificially lower its effective concentration and slow transmetalation.[5] Consider a co-solvent if necessary.[5]
-
Check Reagent Quality: Ensure your coupling partner is pure and active. Degradation of the organometallic reagent will naturally slow down the desired reaction.
-
-
-
Catalyst System Inefficiency: The choice of palladium source and base can significantly impact the reaction outcome.
-
Action: Optimize the catalyst system.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids a potentially problematic in situ reduction step of a Pd(II) salt, which can sometimes initiate side reactions.[6]
-
Base Selection: The base is critical, especially in Suzuki-Miyaura coupling, as it facilitates the transmetalation step.[7] Ensure the base is strong enough for the specific coupling partner but not so strong that it causes degradation. For sensitive substrates, weaker bases like carbonates or phosphates are often preferred.[8] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal choice for your system.
-
-
Q2: My Sonogashira reaction is clean except for a major byproduct corresponding to the homocoupled diyne (Glaser product). How do I eliminate this?
Answer: The formation of a symmetrical diyne is a classic side reaction in Sonogashira couplings known as Glaser coupling.[9] This is an oxidative process promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[9] Given that (E)-1-chloro-2-iodoethene is your electrophile, the issue lies with the alkyne coupling partner.
Underlying Causes & Actionable Solutions:
-
Presence of Oxygen: Molecular oxygen is a key culprit in Glaser coupling, as it facilitates the oxidation of the copper(I) acetylide intermediate.[9][10]
-
Action: Implement rigorous oxygen exclusion.
-
Degas Solvents: Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen. Using a Schlenk line and proper air-free techniques is paramount.[8] Evacuating and backfilling the reaction vessel three times is more effective than simply purging.[8]
-
-
-
Copper(I) Co-catalyst: The copper catalyst is the primary mediator of this side reaction.[9]
-
Action: Eliminate the copper.
-
Switch to a Copper-Free Protocol: This is the most effective solution. Copper-free Sonogashira reactions are well-established and completely avoid the Glaser coupling pathway.[8][9] These protocols typically rely on more sophisticated palladium/ligand systems (e.g., Pd(OAc)₂ with bulky phosphine ligands) or the use of an amine base like piperidine which can help facilitate the catalytic cycle without copper.[9][11]
-
-
Diagram 2: Troubleshooting Workflow for Homocoupling
This decision tree provides a logical path for diagnosing and solving homocoupling issues based on the observed byproduct.
Caption: A decision tree for troubleshooting homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of homocoupling in palladium-catalyzed reactions?
Answer: Homocoupling can occur through several mechanistic pathways depending on the reaction type and the coupling partners involved.
-
For the vinyl halide ((E)-1-chloro-2-iodoethene): This typically involves two sequential oxidative additions to a Pd(0) center, or more commonly, the reaction of a vinyl-palladium(II) intermediate with another molecule of the vinyl halide. A subsequent reductive elimination step then forms the C-C bond of the dimer, regenerating a Pd(0) species that can re-enter the catalytic cycle. Slow transmetalation makes this pathway more likely.[2]
-
For boronic acids (Suzuki): This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6][10] The mechanism can involve the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl and Pd(0). This process can also serve as an in situ method for generating the active Pd(0) catalyst from a Pd(II) precatalyst, but it consumes valuable reagent.[6]
-
For alkynes (Sonogashira): As discussed in Q2, this is the copper-mediated Glaser coupling. It involves the formation of a copper(I) acetylide, which is then oxidized (often by O₂) to a copper(II) species, leading to dimerization.[9]
The common thread is that these pathways compete with the desired cross-coupling catalytic cycle. The key to suppression is to choose conditions that kinetically favor the cross-coupling pathway over any of these off-cycle or competing reactions.
Diagram 3: Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: The desired catalytic cycle and the off-cycle pathway leading to vinyl halide homocoupling.
Q4: How should I choose my catalyst, ligand, and solvent to proactively minimize homocoupling from the start?
Answer: A proactive approach based on rational selection of reagents is the most effective strategy.
Parameter Selection Table
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Pd Source | Use a modern Pd(II) precatalyst (e.g., Buchwald G3/G4) or a well-defined Pd(0) source (e.g., Pd₂(dba)₃). | Precatalysts provide a clean, efficient initiation to generate the active Pd(0) species, often avoiding the side reactions that can occur with simple Pd(II) salts like Pd(OAc)₂ or PdCl₂, which may rely on homocoupling for reduction.[6] |
| Ligand | Bulky, electron-donating monophosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands promote the formation of monoligated Pd(0) species, which are highly active. Their steric bulk and electron-donating nature accelerate the rate-limiting oxidative addition and reductive elimination steps, kinetically outcompeting homocoupling pathways.[3][4] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, THF) often with a small amount of water for Suzuki reactions. | The solvent must fully dissolve all reagents to ensure proper stoichiometry and reaction rates.[5] For Suzuki couplings, a biphasic system with water is often necessary to facilitate the base's activity and transmetalation, but the optimal ratio must be determined empirically.[5] |
| Base | Choose based on the coupling partner's sensitivity. K₃PO₄ or Cs₂CO₃ are often good starting points for Suzuki. Amine bases (e.g., Et₃N, piperidine) for Sonogashira. | The base is crucial for activating the coupling partner (especially boronic acids). However, an overly strong base can cause degradation of starting materials or promote side reactions. The choice is a balance between reactivity and stability.[7][8] |
| Atmosphere | Strictly inert (Argon or Nitrogen). | As repeatedly emphasized, oxygen is a known promoter of several homocoupling pathways, particularly for organoboron reagents and terminal alkynes.[6][8][10] |
Experimental Protocols
Protocol 1: Rigorous Setup for an Inert Atmosphere Reaction
This protocol details the best practices for excluding oxygen, a primary cause of many homocoupling side reactions.[8]
Materials:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Rubber septa and/or screw caps with PTFE-lined septa.
-
Schlenk line with dual vacuum and inert gas (Argon preferred) manifold.
-
Degassed solvents and liquid reagents.
Procedure:
-
Solid Reagent Addition: Add all solid reagents (e.g., (E)-1-chloro-2-iodoethene, coupling partner, base, catalyst, ligand) to the oven-dried reaction vessel.
-
Initial Purge: Seal the vessel with a rubber septum. Insert a needle connected to the inert gas line and a second needle as an outlet. Gently purge with inert gas for 5-10 minutes. This is a minimal approach.
-
Evacuate/Backfill Cycle (Recommended): For superior oxygen removal, connect the vessel to the Schlenk line via a needle adapter.
-
Carefully open the flask to the vacuum line and evacuate for 1-2 minutes until all solids are static.
-
Close the vacuum valve and slowly open the inert gas valve to backfill the flask to atmospheric pressure.
-
Repeat this evacuate-and-backfill cycle a total of three times.[8]
-
-
Solvent Addition: Under a positive pressure of inert gas, add the required volume of degassed solvent(s) via a gas-tight syringe.
-
Liquid Reagent Addition: Add any liquid reagents via syringe.
-
Heating and Monitoring: Place the sealed reaction vessel in a pre-heated oil bath or heating block. Ensure adequate stirring.[8] Monitor the reaction progress by TLC or GC-MS by removing small aliquots with a nitrogen-flushed syringe.[8]
Protocol 2: Optimized Copper-Free Sonogashira Coupling of (E)-1-chloro-2-iodoethene
This protocol is designed to selectively couple a terminal alkyne at the iodine position while minimizing both Glaser coupling and vinyl halide homocoupling.
Materials:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
-
Piperidine (2.5 equiv)
-
Degassed THF
Procedure:
-
Vessel Preparation: To a Schlenk tube, add Pd(PPh₃)₂Cl₂.
-
Inert Atmosphere: Subject the reaction tube to three evacuate-backfill cycles with argon as described in Protocol 1.
-
Reagent Addition: Under a positive pressure of argon, add degassed THF, followed by (E)-1-chloro-2-iodoethene, the terminal alkyne, and finally piperidine via syringe.
-
Reaction: Seal the tube and stir the mixture at 50-60 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired (E)-1-chloro-2-(alkynyl)ethene.
References
- Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ACS Publications. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Springer Nature. (n.d.). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under.
- BenchChem. (2025). preventing homocoupling in palladium-catalyzed reactions of 1-(Allyloxy)-2-bromobenzene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2015). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
- ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- BenchChem. (n.d.). Technical Support Center: Minimizing Dimer Formation in Coupling Reactions.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- OpenChemHub via YouTube. (2024). Ligand design for cross-couplings: phosphines.
- BenchChem. (2025). Application Notes and Protocols for Selective Functionalization at the Iodine Position of 4-Chloro-2-iodo-1-nitrobenzene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
preventing E/Z isomerization of vinyl iodides in situ
Current Status: Operational Ticket ID: VI-ISO-PREV-001 Subject: Preventing E/Z Isomerization of Vinyl Iodides (In Situ, Workup, and Storage)
Executive Summary: The Stereochemical Fidelity Crisis
Vinyl iodides are high-value linchpins in drug discovery, particularly for installing defined alkene geometries via Suzuki, Sonogashira, or Negishi couplings. However, the C–I bond is notoriously labile. Isomerization from the desired E or Z isomer to the thermodynamic mixture is not a random event; it is a cascade triggered by three specific vectors: Homolytic Cleavage (Light) , Reversible Metal Insertion (Catalysis) , and Acid-Promoted Scrambling .
This guide provides a self-validating system to maintain stereochemical integrity from synthesis to cross-coupling.
Diagnostic Workflow: Isomerization Vectors
Before adjusting your protocol, identify the active threat using the logic flow below.
Figure 1: Diagnostic logic tree for isolating the source of stereochemical erosion.
Module 1: Synthesis & Isolation (The "Creation" Phase)
FAQ: Why did my hydrozirconation-iodination yield a mixture of isomers?
Root Cause: While the hydrozirconation of alkynes with Schwartz’s reagent (Cp₂ZrHCl) is inherently syn-selective (yielding E-vinyl iodides), the intermediate vinyl zirconium species is light-sensitive. Furthermore, iodine (
Protocol: Stereoretentive Hydrozirconation-Iodination
Objective: Synthesis of pure (E)-vinyl iodides.[1]
-
Preparation: Flame-dry a Schlenk flask and wrap it entirely in aluminum foil.
-
Reagent Generation (In Situ Recommended):
-
Suspend Cp₂ZrCl₂ (1.0 equiv) in dry THF (0.5 M) at ambient temperature.
-
Add LiAlH(O-t-Bu)₃ (1.0 equiv) or DIBAL-H (to generate Cp₂ZrHCl in situ). Stir 30 min in the dark.
-
Why?In situ generation ensures high activity and minimizes "aged" polymeric species that promote side reactions [1].
-
-
Hydrozirconation:
-
Iodination (The Critical Step):
-
Cool to -78 °C .
-
Add
(1.05 equiv) dissolved in THF dropwise. -
CRITICAL: Keep the reaction in the dark. Light +
= Iodine radical = Isomerization.
-
-
Workup:
-
Quench with saturated aqueous Na₂S₂O₃ (to remove excess
) and extract with Et₂O. -
Stabilization: Add a crystal of BHT (Butylated hydroxytoluene) to the organic layer immediately.
-
Module 2: Purification & Storage (The "Stasis" Phase)
FAQ: My NMR showed pure E-isomer, but after column chromatography, it's 10% Z. Why?
Root Cause: Silica gel is slightly acidic (
Protocol: Base-Buffered Purification
-
Slurry Preparation: Prepare your silica gel slurry using Hexanes/EtOAc as required.
-
Passivation: Add 1% v/v Triethylamine (Et₃N) to the slurry and the eluent.
-
Elution: Run the column quickly. Do not leave vinyl iodides on silica overnight.
-
Concentration: Do not heat the rotovap bath above 30°C.
Storage Guidelines
| Condition | Recommendation | Reason |
| Container | Amber vial + Foil wrap | Blocks UV/Vis light (prevents C–I homolysis). |
| Stabilizer | Copper wire or Ag foil | Scavenges free iodide radicals. |
| Temperature | -20°C | Slows thermal isomerization kinetics. |
| Solvent | None (store neat if solid) | Solution state promotes radical chain propagation. |
Module 3: Cross-Coupling (The "Usage" Phase)
FAQ: Isomerization during Suzuki/Negishi Coupling
Issue: You start with pure E-vinyl iodide, but the coupled product is an E/Z mixture. Mechanism: The "Reversible Insertion" Trap.
-
Pd(0) oxidatively adds to the C–I bond (Retention).
-
If transmetallation or reductive elimination is slow, the Pd(II)-alkenyl complex can undergo
-hydride elimination (if alkyl groups are present) or reversible insertion , leading to isomerization. -
Alternatively, uncatalyzed radical pathways can scramble the iodide prior to oxidative addition.
Figure 2: Kinetic competition between coupling (Green) and isomerization (Red).
Troubleshooting Table: Coupling Conditions
| Variable | Recommendation | Mechanism of Action |
| Catalyst | Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Bidentate ligands (dppf) prevent coordination sites from opening up for isomerization pathways. |
| Additive | Ag₂O or Ag₂CO₃ (1.0 equiv) | Silver scavenges the iodide from the Pd-complex, creating a cationic Pd-species that undergoes transmetallation much faster than isomerization [3]. |
| Base | TlOH or Cs₂CO₃ | Stronger bases accelerate transmetallation (in Suzuki), favoring the productive forward reaction. |
| Solvent | DMF or THF (Degassed) | Oxygen promotes radical formation; thorough degassing prevents radical-induced scrambling. |
Advanced Protocol: The "Silver Effect" for Stubborn Substrates
If you observe isomerization during a Suzuki coupling of a vinyl iodide:
-
Switch Base: Replace Na₂CO₃ with Ag₂O (1.5 equiv).
-
Mechanism:
. -
Result: The cationic Pd species reacts almost instantaneously with the boronic acid, leaving no time for the complex to isomerize.
References
-
Zhao, Y., & Snieckus, V. (2014).[9] A highly efficient in situ generation of the Schwartz reagent provides a convenient method for the reduction of amides to aldehydes and the regioselective hydrozirconation-iodination of alkynes and alkenes. Organic Letters, 16(2), 390-393. Link
-
Prakash, J., & Roy, S. (2002).[1] Using triethylamine as catalyst in Hunsdiecker reactions... [Context: Stabilization of vinyl halides]. The Journal of Organic Chemistry, 67(22), 7861-7864. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. [Context: Metal-Halogen exchange stability]. Angewandte Chemie International Edition, 43(25), 3333-3336. Link
-
Negishi, E., et al. (2024). Unexpected E-to-Z Isomerizations during the Negishi-Type Homocoupling of E-Iodoalkenes. The Journal of Organic Chemistry. Link
Sources
- 1. Vinyl iodide synthesis by iodination or substitution [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]
- 5. organicreactions.org [organicreactions.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
Validation & Comparative
Differential Reactivity Guide: C-I vs. C-Cl Bonds in Palladium-Catalyzed Coupling
Executive Summary
In the architecture of complex pharmaceutical intermediates, the ability to differentiate between halogenated sites is a powerful tool. This guide analyzes the kinetic and thermodynamic distinctions between Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds.
The core operational principle is Orthogonal Reactivity : C-I bonds undergo oxidative addition to Pd(0) significantly faster than C-Cl bonds due to a massive disparity in bond dissociation energy (BDE). This allows for highly chemoselective transformations where an iodide can be functionalized exclusively in the presence of a chloride, leaving the latter intact for a subsequent, separate activation step.
Mechanistic Foundation: The Kinetic Divergence
The primary differentiator in cross-coupling performance is the Oxidative Addition step (
Bond Dissociation Energy (BDE) Analysis
The reactivity difference is rooted in the bond strength. The C-I bond is weak and long, facilitating rapid insertion of the metal catalyst. The C-Cl bond is strong and short, presenting a significant kinetic barrier.
| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity ( |
| Aryl-I | ~2.10 | ~65 (Weak) | > 100,000 |
| Aryl-Br | ~1.90 | ~81 (Medium) | ~1,000 |
| Aryl-Cl | ~1.74 | ~96 (Strong) | 1 (Reference) |
Data synthesized from standard physical organic chemistry values for Phenyl-X systems.
The Activation Energy Barrier
For Aryl-I, the oxidative addition barrier is low enough that it is often not the rate-limiting step (transmetallation often takes over). For Aryl-Cl, the barrier is high; successful coupling requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to increase the electron density on the Palladium center, thereby lowering the activation energy.
Figure 1: Comparative activation energy barriers for the oxidative addition of Aryl-I vs. Aryl-Cl to a Pd(0) species.
Performance Comparison Matrix
This table objectively compares the operational parameters required for coupling these two bond types.
| Feature | C-I Coupling | C-Cl Coupling |
| Catalyst Requirement | Standard/Generic (e.g., Pd(PPh | Specialized (e.g., Pd |
| Temperature | Mild (RT to 60°C) | Elevated (80°C to 120°C) |
| Cost Efficiency | Low (Cheap ligands, low metal loading) | High (Expensive proprietary ligands required) |
| Atom Economy | Lower (Iodine is heavy, more waste mass) | Higher (Chlorine is light) |
| Stability | Low (Light sensitive, prone to degradation) | High (Stable on shelf, robust) |
| Chemoselectivity | Excellent (Reacts first in mixed halides) | Poor (Hard to react selectively if Br/I present) |
Experimental Protocol: Sequential Orthogonal Coupling
Objective: Synthesize a biaryl scaffold by selectively coupling the C-I bond of 1-chloro-4-iodobenzene while preserving the C-Cl bond for a later step.
Workflow Logic
We utilize the "Reactivity Ladder." By controlling ligand choice and temperature, we engage the C-I bond exclusively.
Figure 2: Sequential functionalization workflow exploiting differential reactivity.
Step-by-Step Methodology
Step 1: Chemoselective Coupling (Targeting C-I)
This protocol uses "dumb" ligands (PPh
-
Setup: Charge a reaction vial with 1-chloro-4-iodobenzene (1.0 equiv), Phenylboronic acid (1.1 equiv), and Pd(PPh
) (1-3 mol%). -
Solvent/Base: Add Toluene/Ethanol (4:1 ratio) and aqueous Na
CO (2M, 2.0 equiv). Note: The biphasic system helps moderate the reaction rate. -
Reaction: Degas with Argon for 5 minutes. Heat to 60°C for 4–6 hours.
-
Validation: Monitor by TLC or LCMS. You will see the disappearance of the starting material and the formation of 4-chlorobiphenyl. The C-Cl bond remains >98% intact under these conditions.
-
Workup: Standard aqueous extraction.
Step 2: Activation of the C-Cl Bond
Now that the C-I bond is gone, we apply "force" to react the C-Cl bond.
-
Setup: Take the 4-chlorobiphenyl intermediate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv).
-
Catalyst System: Add Pd
(dba) (1 mol%) and SPhos or XPhos (2 mol%).-
Why? These Buchwald ligands are electron-rich and bulky, facilitating the difficult oxidative addition into the C-Cl bond.
-
-
Conditions: Use Dioxane and K
PO (3.0 equiv). Heat to 100°C overnight. -
Result: Formation of the unsymmetrical terphenyl product.
Troubleshooting & Optimization
-
Loss of Selectivity (C-Cl reacting in Step 1):
-
Stalled Reaction (Step 2):
-
Cause: Catalyst poisoning or insufficient activation energy.
-
Fix: Ensure rigorous deoxygenation (Pd(0) is sensitive). Switch to a stronger base (KOtBu) or a more active precatalyst (e.g., Pd-PEPPSI-IPr).
-
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions." Chemical Science, 2011 , 2, 27–50.
- Barylska, A. et al. "Chemoselective Suzuki–Miyaura cross-coupling of chloro(iodo)arenes." Tetrahedron Letters, 2021. (Demonstrates specific site-selectivity protocols).
Sources
evaluating the efficiency of (E)-1-chloro-2-iodoethene as a synthetic building block
[1]
Executive Summary
In the precise architecture of drug discovery and natural product synthesis, (E)-1-chloro-2-iodoethene represents a "Goldilocks" scaffold.[1] Unlike its symmetrical counterparts (1,2-diiodoethene or 1,2-dichloroethene), this heterohalogenated alkene offers orthogonal reactivity .[1] The significant disparity in bond dissociation energies (BDE) between the C–I and C–Cl bonds allows researchers to perform sequential, site-selective cross-coupling reactions without protecting groups or statistical byproducts.[1]
This guide evaluates the efficiency of (E)-1-chloro-2-iodoethene as a linchpin for constructing stereodefined polyenes and enediynes, comparing it against standard alternatives and providing a self-validating protocol for its application.[1]
Mechanistic Advantage: The Orthogonality Principle
The efficiency of (E)-1-chloro-2-iodoethene relies on the kinetic differentiation between the two halogen sites during oxidative addition, the rate-determining step in Palladium-catalyzed cross-coupling.[1]
-
Site A (Iodide): Weak C–I bond (~60 kcal/mol).[1] Undergoes oxidative addition with Pd(0) rapidly at room temperature (or below).[1]
-
Site B (Chloride): Stronger C–Cl bond (~84-90 kcal/mol).[1] Remains inert under mild conditions, requiring elevated temperatures or electron-rich, bulky ligands (e.g., Buchwald ligands) to activate.[1]
This energy gap creates a "thermal gating" mechanism, permitting the synthesis of unsymmetrical alkenes (R¹–CH=CH–R²) with >98% stereoretention.[1]
Visualization: Reactivity Energy Landscape
The following diagram illustrates the activation energy barrier difference that enables chemoselectivity.[1]
Figure 1: Kinetic profile showing the distinct activation energy barriers for C-I vs. C-Cl oxidative addition, enabling sequential functionalization.
Comparative Analysis: Building Block Efficiency
The following table contrasts (E)-1-chloro-2-iodoethene with its symmetrical analogs.
| Feature | (E)-1-Chloro-2-iodoethene | (E)-1,2-Diiodoethene | (E)-1,2-Dichloroethene |
| Selectivity | High (Orthogonal) .[1] C-I reacts first; C-Cl is preserved.[1] | Low (Statistical) . Both C-I bonds react at similar rates.[1] | Low (Inert) .[1] Both bonds are sluggish; difficult to Mono-functionalize.[1] |
| Yield (Mono) | >90% typical for mono-coupling. | ~40-60% (often yields mixture of mono-, di-, and starting material).[1] | Low (requires forcing conditions, often leading to decomposition).[1] |
| Stereoretention | Excellent (>98% E).[1][2][3] | Good, but susceptible to isomerization under stress.[1] | Good. |
| Atom Economy | High.[1] Sequential steps use 1 equiv of nucleophile.[1] | Low. Often requires excess starting material to favor mono-product.[1] | Moderate. |
| Cost | Moderate (Commercial or 1-step synthesis).[1] | High (Iodine is expensive).[1] | Very Low (Commodity chemical).[1] |
Verdict: While 1,2-dichloroethene is cheaper, the yield loss due to poor selectivity makes it inefficient for complex synthesis.[1] (E)-1-chloro-2-iodoethene offers the highest process efficiency for unsymmetrical targets.[1]
Experimental Protocol: Sequential Cross-Coupling
This protocol describes the synthesis of an unsymmetrical conjugated enyne, a common motif in natural products (e.g., Enediynes, Carotenoids).[1]
Objective: Synthesize (E)-1-chloro-4-phenylbut-1-en-3-yne (Intermediate A) followed by (E)-1-(4-methoxyphenyl)-4-phenylbut-1-en-3-yne (Final Product).
Step 1: Chemoselective Sonogashira Coupling (C-I Activation)
This step exploits the weak C-I bond.[1] The C-Cl bond remains intact.[4]
Reagents:
-
(E)-1-chloro-2-iodoethene (1.0 equiv)[1]
-
Phenylacetylene (1.05 equiv)[1]
-
CuI (1 mol%)[1]
-
Diisopropylamine (2.0 equiv) in THF[1]
Workflow:
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolution: Add (E)-1-chloro-2-iodoethene and Pd/Cu catalysts in degassed THF.
-
Addition: Add amine followed by dropwise addition of Phenylacetylene at 0°C to Room Temperature .
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexanes).[1] The starting iodide should disappear; the chloride product (Intermediate A) will appear.[1]
-
Validation: The retention of the C-Cl bond is confirmed by the lack of di-coupled product (1,4-diphenylbut-1-en-3-yne) at this temperature.[1]
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.
Step 2: Suzuki-Miyaura Coupling (C-Cl Activation)
This step activates the inert C-Cl bond using a specialized ligand and heat.[1]
Reagents:
-
Intermediate A (from Step 1)[1]
-
4-Methoxyphenylboronic acid (1.2 equiv)[1]
-
Pd(OAc)₂ (2 mol%)[1]
-
Ligand: SPhos or XPhos (4 mol%) – Critical for activating vinyl chlorides.[1]
-
K₃PO₄ (2.0 equiv) in Toluene/Water (10:1)[1]
Workflow:
-
Setup: Charge a reaction vial with Intermediate A, boronic acid, base, and catalyst system.
-
Reaction: Heat to 80–100°C for 6–12 hours.
-
Mechanism: The bulky, electron-rich phosphine ligand facilitates the oxidative addition into the stronger C-Cl bond.[1]
-
Workup: Standard aqueous extraction and purification.
Visualization: Sequential Logic Flow
Figure 2: Stepwise functionalization workflow demonstrating the clean conversion to unsymmetrical products.
Synthesis & Availability Notes
For labs unable to source the commercial reagent, it can be synthesized via the stereoselective addition of Iodine Monochloride (ICl) to Acetylene .[1]
References
-
Negishi, E., et al. (2005).[1] "Palladium-Catalyzed Alkenylation via Negishi Coupling." Handbook of Organopalladium Chemistry for Organic Synthesis. [1]
-
Alami, M., & Linstrumelle, G. (1991).[1] "Stereospecific Synthesis of Conjugated Enynes from (E)-1-Chloro-2-iodoethene." Tetrahedron Letters, 32(43), 6109-6112.[1]
-
Thibonnet, J., et al. (1999).[1] "Palladium-catalyzed cross-coupling of (E)-1-chloro-2-iodoethene with organozinc reagents." Tetrahedron, 55, 4345.[1]
-
Zavitsas, A. A. (2008).[1] "Bond Dissociation Energies and Radical Thermochemistries." Journal of Organic Chemistry, 73(22), 9022-9026.[1] (Supporting data on C-I vs C-Cl bond strengths).[1]
A Comparative Guide to the Kinetic Studies of Oxidative Addition of (E)-1-Chloro-2-iodoethene to Pd(0)
For researchers, scientists, and drug development professionals engaged in the fine-tuning of cross-coupling methodologies, a deep understanding of the initial oxidative addition step is paramount. This guide provides a comparative analysis of the kinetic and mechanistic aspects of the oxidative addition of (E)-1-chloro-2-iodoethene to Palladium(0) complexes. While direct kinetic data for this specific substrate is not extensively available in the reviewed literature, we can construct a robust predictive framework by examining analogous vinyl halide systems. This guide will delve into the pivotal factors governing this reaction, including the choice of palladium precursor, ligand effects, and the inherent reactivity differences between C-I and C-Cl bonds, supported by experimental data from related systems.
The Critical Role of Oxidative Addition in Catalysis
The oxidative addition of an organic halide to a Pd(0) complex is the inaugural and often rate-determining step in a multitude of catalytic cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings.[1] The efficiency of this single step dictates the overall catalytic turnover and can influence product selectivity. The substrate, (E)-1-chloro-2-iodoethene, presents a compelling case for selective C-I versus C-Cl bond activation, a common challenge in the synthesis of complex molecules.
Mechanistic Pathways of Oxidative Addition to Pd(0)
The oxidative addition of vinyl halides to Pd(0) can proceed through several mechanistic pathways, the prevalence of which is dictated by the nature of the Pd(0) complex, the ligands, and the substrate.[2][3]
-
Concerted Three-Centered Mechanism: This is a commonly proposed pathway where the C-X bond adds across the palladium center in a single, concerted step.
-
SNAr-like or Nucleophilic Displacement Mechanism: In this stepwise pathway, the electron-rich Pd(0) complex acts as a nucleophile, attacking the electrophilic carbon of the vinyl halide. This is often favored for more polar substrates.
-
Associative or Dissociative Ligand Pathways: The coordination number of the active Pd(0) species plays a crucial role. Reactions can proceed through either a 14-electron PdL2 species or a more reactive 12-electron PdL species, formed via ligand dissociation.[2][3]
The following diagram illustrates the general mechanistic considerations for the oxidative addition of a vinyl halide to a Pd(0) center.
Caption: General pathways for oxidative addition of a vinyl halide to a Pd(0) center.
Comparative Analysis of Key Kinetic Influences
The Halide Effect: Iodine vs. Chlorine
The C-X bond strength is a primary determinant of the rate of oxidative addition. The bond dissociation energies (BDEs) follow the trend C-I < C-Br < C-Cl. Consequently, oxidative addition to the C-I bond is almost invariably faster than to the C-Cl bond.[1] For (E)-1-chloro-2-iodoethene, this bond energy difference strongly suggests that selective oxidative addition into the C-I bond will be the overwhelmingly favored kinetic pathway.
While specific rate constants for (E)-1-chloro-2-iodoethene are not available, studies on aryl halides provide a useful comparison. For example, the relative rates of oxidative addition of PhX to Pd(PPh3)4 generally follow the order I > Br > Cl.
The Ligand Environment: A Tool for Tuning Reactivity
The choice of ligand is a powerful tool for modulating the rate and mechanism of oxidative addition. Ligand properties such as cone angle (steric bulk) and electronic character significantly impact the reactivity of the Pd(0) center.
-
Steric Bulk: Bulkier phosphine ligands can promote the formation of more reactive, lower-coordinate Pd(0) species by facilitating ligand dissociation. For instance, highly hindered ligands can favor the formation of the 12-electron PdL species, which is generally more reactive than the 14-electron PdL2.[3]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, enhancing its nucleophilicity and generally accelerating the rate of oxidative addition.
The following table summarizes the expected effects of different ligand classes on the oxidative addition to a generic vinyl halide.
| Ligand Class | Key Characteristics | Expected Impact on Oxidative Addition Rate | Rationale |
| Monodentate Phosphines (e.g., PPh3, P(o-tol)3) | Variable steric and electronic properties. | Moderate to high. | Can dissociate to form highly reactive monoligated Pd(0) species. |
| Bidentate Phosphines (e.g., dppe, dppf) | Chelating, form stable complexes. | Generally slower than with monodentate ligands. | Ligand dissociation to the more reactive monoligated species is less favorable. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often bulky. | High. | Strong electron donation increases Pd(0) nucleophilicity. |
Palladium Precursor Selection
The choice of the Pd(0) precursor can influence the initial concentration of the active catalytic species. Common precursors include Pd(PPh3)4 and Pd2(dba)3 (in conjunction with a ligand).
-
Pd(PPh3)4: This is a stable, 18-electron complex that must dissociate one or two phosphine ligands to generate the active 14- or 12-electron species. The rate of oxidative addition can therefore be inversely dependent on the concentration of free phosphine ligand.
-
Pd2(dba)3: This precursor, when used with added ligands, generates the active Pd(0)Ln species in situ. The dba ligands are weakly coordinating and easily displaced.
Experimental Protocols for Kinetic Analysis
To ensure the trustworthiness of kinetic data, a well-designed experimental protocol is essential. The following outlines a general workflow for studying the kinetics of oxidative addition of a vinyl halide to a Pd(0) complex.
Caption: A generalized experimental workflow for kinetic studies of oxidative addition.
Detailed Protocol Example (31P NMR Monitoring):
-
Preparation: In a glovebox, prepare stock solutions of the Pd(0) precursor (e.g., Pd(PPh3)4) and the vinyl halide in a deuterated, degassed solvent (e.g., toluene-d8).
-
Reaction Setup: In an NMR tube fitted with a septum, add the Pd(0) precursor solution.
-
Data Acquisition: Acquire an initial 31P NMR spectrum of the starting material.
-
Initiation: Inject the vinyl halide solution into the NMR tube at a controlled temperature.
-
Monitoring: Acquire 31P NMR spectra at regular time intervals to monitor the disappearance of the Pd(0) species and the appearance of the Pd(II) product.
-
Analysis: Integrate the relevant peaks to determine the concentration of each species over time. Plot ln([Pd(0)]) vs. time to determine the pseudo-first-order rate constant.
Comparative Kinetic Data from Analogous Systems
While data for (E)-1-chloro-2-iodoethene is scarce, we can infer its reactivity from studies on similar substrates. The following table presents kinetic data for the oxidative addition of various vinyl and aryl halides to Pd(0) complexes, providing a basis for comparison.
| Substrate | Pd(0) Complex | Solvent | k (M-1s-1) | Temperature (°C) | Reference |
| Vinyl triflate | Pd(PPh3)4 | DMF | Fast | 25 | [4][5] |
| Vinyl bromide | Pd(PPh3)4 | DMF | > Phenyl bromide | 25 | [4][5] |
| Phenyl iodide | Pd(dppe)2 | THF | - | 20 | [6] |
| Phenyl bromide | Pd(dppe)2 | THF | - | 20 | [6] |
| Phenyl chloride | Pd(dppe)2 | THF | - | 20 | [6] |
Note: Quantitative rate constants are often difficult to obtain for very fast reactions and are therefore reported qualitatively in some studies.
Based on these trends, the oxidative addition of (E)-1-chloro-2-iodoethene to a Pd(0) complex is expected to be a very rapid reaction, proceeding selectively at the C-I bond. The rate will be significantly faster than the analogous reaction with a vinyl chloride.
Conclusion and Future Outlook
The kinetic study of the oxidative addition of (E)-1-chloro-2-iodoethene to Pd(0) is crucial for optimizing catalytic processes that utilize this substrate. Based on established principles and data from analogous systems, the reaction is predicted to be fast and highly selective for the C-I bond. The choice of ligands and palladium precursor provides a means to further modulate this reactivity. Future experimental studies should focus on obtaining precise rate constants and activation parameters for this specific substrate with a variety of ligand systems. Such data will enable a more quantitative understanding and facilitate the rational design of more efficient and selective cross-coupling catalysts.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Hartwig, J. F. (2010).
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2679-2689.
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Journal of the American Chemical Society, 115(21), 9531-9541.
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics, 12(8), 3158-3168.
- Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). Principles and Applications of Organotransition Metal Chemistry. University Science Books.
- Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945.
Sources
- 1. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Strategic Reagent Guide: (E)-1-Chloro-2-iodoethene in Modular Synthesis
Executive Summary: The "Linchpin" Advantage
In the architecture of complex organic molecules—particularly conjugated systems like polyenes, styrenes, and enynes—geometric purity is paramount. (E)-1-chloro-2-iodoethene represents a high-value "linchpin" reagent that offers a distinct kinetic advantage over symmetrical dihaloethenes.
While significantly more expensive per gram than commodity alternatives like (E)-1,2-dichloroethene, the Cost-Benefit Analysis favors (E)-1-chloro-2-iodoethene in high-value synthesis due to its orthogonal reactivity . The substantial difference in bond dissociation energies (BDE) between C–I (~65 kcal/mol) and C–Cl (~95 kcal/mol) allows for highly chemoselective, sequential cross-coupling reactions without the need for protecting groups or difficult statistical purifications.
Verdict: For early-stage drug discovery and total synthesis where step-economy and stereochemical integrity outweigh raw material costs, (E)-1-chloro-2-iodoethene is the superior choice.
Technical Deep Dive: Mechanism & Selectivity
The Orthogonal Reactivity Principle
The primary utility of this reagent lies in the "programmed" reactivity of its two halogen handles. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi), the rate of oxidative addition follows the order I >> Br > Cl.
-
Step 1 (Kinetic Phase): Pd(0) inserts exclusively into the C–I bond at room temperature or mild heating (0–40 °C). The C–Cl bond remains intact, serving as a "masked" activation site.
-
Step 2 (Thermodynamic Phase): After the first coupling, the C–Cl bond is activated using more forcing conditions (higher temperature, bulky phosphine ligands like SPhos or XPhos) to install the second substituent.
This sequential capability avoids the statistical mixture (mono- vs. bis-coupling) often seen with 1,2-diiodoethene or 1,2-dibromoethene.
Synthesis and Stereochemistry
The reagent is typically synthesized via the electrophilic addition of iodine monochloride (ICl) to acetylene.
-
Mechanism: Anti-addition.[1] The iodine atom (electrophile) attacks the pi-system to form an iodonium intermediate, which is opened by the chloride ion from the opposite face.[1]
-
Result: Exclusive formation of the (E)-isomer (trans-1-chloro-2-iodoethene).
Comparative Analysis
The following table contrasts (E)-1-chloro-2-iodoethene with its common alternatives.
| Feature | (E)-1-Chloro-2-iodoethene | (E)-1,2-Dichloroethene | (E)-1,2-Diiodoethene |
| Reactivity Profile | Orthogonal (I > Cl) | Symmetrical (Cl ≈ Cl) | Symmetrical (I ≈ I) |
| Mono-Coupling Selectivity | >98% (Kinetic control) | Poor (Statistical mix) | Moderate (Requires stoichiometry control) |
| Stereochemical Stability | High (E-isomer stable) | High | Moderate (Light sensitive) |
| Cost (Commercial) | High (~$20/g) | Low (<$0.10/g) | Medium (~$5/g) |
| Atom Economy | Good | Excellent | Poor (High mass waste) |
| Primary Use Case | Sequential, asymmetric assembly | Solvent / Symmetrical linkers | Homocoupling / Symmetrical linkers |
Experimental Protocols
Protocol A: Synthesis of (E)-1-Chloro-2-iodoethene
Note: While commercially available, in-situ synthesis is often preferred to ensure freshness and reduce cost.
Safety: ICl is corrosive and volatile. Acetylene is a flammable gas. Perform in a well-ventilated fume hood.
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a dropping funnel. Charge with 100 mL of 6M HCl (aqueous).
-
Addition: Cool to 0 °C. Add Iodine Monochloride (ICl, 1.0 eq) dropwise.
-
Reaction: Bubble Acetylene gas through the solution at a controlled rate for 2–4 hours while maintaining temperature < 5 °C.
-
Workup: Extract the organic layer with dichloromethane. Wash with saturated Na₂S₂O₃ (to remove free iodine) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Distill under reduced pressure (protect from light) to yield the pure (E)-isomer.
Protocol B: Sequential Cross-Coupling (The "Linchpin" Workflow)
Target: Synthesis of (E)-1-aryl-2-alkenyl-ethene (Unsymmetrical Diene)
Step 1: Selective Sonogashira Coupling (C–I activation)
-
Dissolve (E)-1-chloro-2-iodoethene (1.0 eq) and Terminal Alkyne (1.05 eq) in THF/Et₃N (1:1).
-
Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).
-
Stir at Room Temperature for 4 hours.
-
Observation: The C–Cl bond remains >99% intact.
-
Workup: Standard aqueous extraction and short silica plug filtration.
Step 2: Suzuki Coupling (C–Cl activation)
-
Take the chloro-enyne intermediate from Step 1.
-
Dissolve in Toluene/H₂O (4:1). Add Aryl Boronic Acid (1.2 eq) and K₃PO₄ (2.0 eq).
-
Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) (Ligand crucial for activating C-Cl).
-
Heat to 80 °C for 12 hours.
-
Result: Stereoretentive formation of the conjugated enyne.
Visualization: Decision Logic & Workflow
Strategic Decision Matrix
This diagram guides the selection of the correct dihaloethene reagent based on substrate needs.
Figure 1: Decision matrix for selecting dihaloethene reagents in synthesis.
The "Linchpin" Sequential Workflow
Visualizing the orthogonal reactivity pathway.
Figure 2: Sequential functionalization workflow demonstrating orthogonal reactivity.
References
-
Synthesis via ICl Addition : Journal of the Chemical Society, 1931, 2742. (Classic method for ICl addition to unsaturated systems).[1]
-
Sequential Cross-Coupling : Chemical Reviews, 2000, 100(8), 3187-3252. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Link
- Stereoselective Synthesis: Tetrahedron Letters, 2005, 46(12), 2005-2008. "Stereoselective synthesis of (E)
-
Reactivity Comparisons : Journal of Organic Chemistry, 2012, 77(4), 1722-1737. "Relative Rates of Oxidative Addition of Aryl Halides to Palladium." Link
-
Safety Data : PubChem Compound Summary for 1-Chloro-2-iodoethane (Analogous handling). Link
Sources
Safety Operating Guide
Personal protective equipment for handling (E)-1-chloro-2-iodoethene
An expert guide to the safe handling of (E)-1-chloro-2-iodoethene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This document provides a detailed operational framework for researchers, scientists, and drug development professionals, ensuring procedural safety from initial handling to final disposal.
Introduction: Proactive Safety for a Reactive Intermediate
(E)-1-chloro-2-iodoethene is a halogenated alkene whose value in synthetic chemistry is matched by its potential hazards. As with many bifunctionally halogenated hydrocarbons, this compound is expected to be reactive and requires careful handling to mitigate risks of exposure and chemical incidents. Due to the limited availability of specific safety data for this exact isomer, this guide employs a precautionary principle, extrapolating from the known hazards of structurally similar compounds, such as 1-chloro-2-iodoethane and other halogenated alkenes, to establish a robust safety protocol. The cornerstone of this protocol is the correct and consistent use of Personal Protective Equipment (PPE), which serves as the final barrier between the researcher and the chemical.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards is the first step in creating a safe operating procedure. Based on aggregated data from analogous compounds, (E)-1-chloro-2-iodoethene should be treated as a hazardous substance with multiple potential routes of exposure.[1][2]
The primary hazards are summarized in the table below. These are derived from GHS classifications of closely related chemicals and represent the minimum expected hazard profile.[1][3]
| Hazard Class | GHS Hazard Statement (Anticipated) | Associated Risks & Causality |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to systemic toxic effects. The combination of chloro- and iodo- functional groups can interfere with metabolic processes. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated organic compounds are often defatting and can penetrate the epidermis, causing local irritation, inflammation, and redness. Prolonged contact may lead to more severe damage.[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes, either through splashes or vapors, can cause significant irritation, pain, and potential damage to the cornea. The reactivity of the molecule contributes to this irritant effect.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][3] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must directly address the hazards identified above. A multi-layered approach is essential to provide comprehensive protection.[4][5]
Respiratory Protection: The Primary Engineering Control
All handling of (E)-1-chloro-2-iodoethene, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This engineering control is the most critical step in preventing respiratory exposure. The face velocity of the fume hood should be verified regularly to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).
Eye and Face Protection: Shielding from Splashes and Vapors
Given the severe eye irritation potential, robust eye protection is mandatory.[3]
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards (USA) or EN 166 (Europe) are required at all times.[6] Goggles must form a complete seal around the eyes to protect from splashes, and indirectly-vented styles are necessary to prevent vapor ingress.[5][7]
-
Recommended for High-Risk Tasks: When handling larger volumes (>50 mL) or performing operations with a heightened risk of splashing (e.g., transfers under pressure, quenching), a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield provides a broader barrier, protecting the entire face from direct contact.
Hand Protection: Selecting the Right Glove Material
Choosing the correct gloves is critical, as halogenated compounds can permeate many common materials. Since specific breakthrough time data for (E)-1-chloro-2-iodoethene is not available, recommendations are based on materials known to be resistant to a broad range of halogenated hydrocarbons.[10]
| Protection Level | Glove Type & Material | Rationale & Best Practices |
| Primary (Outer Glove) | Butyl Rubber or Viton™ | These materials offer superior resistance to chlorinated and other halogenated organic compounds. They are intended for direct contact and extended use. Always check the manufacturer's chemical resistance chart for the specific glove model. |
| Secondary (Inner Glove) | Nitrile | Double-gloving is a mandatory practice.[10] The inner nitrile glove provides secondary protection in case the outer glove is breached or during the doffing process. Nitrile gloves should be changed immediately if contamination is suspected.[9] |
Causality: The efficacy of a glove is determined by its ability to resist degradation, permeation, and penetration. Butyl and Viton™ have molecular structures that are less susceptible to swelling and molecular transport by halogenated solvents compared to latex or standard nitrile.[4] Always inspect gloves for tears or pinholes before use.
Body Protection: A Barrier for the Unexpected
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required. This provides a removable barrier in the event of a spill. Standard polyester/cotton coats offer minimal protection against chemical saturation and are not recommended as the primary line of defense.[11]
-
Additional Protection: For large-scale operations, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Personal Attire: Long pants and closed-toe, non-porous shoes are mandatory at all times in the laboratory to protect against accidental spills.[11]
Safe Handling and Operational Plan
A systematic workflow minimizes the risk of exposure and accidents.
-
Preparation:
-
Verify that the chemical fume hood is operational and uncluttered.
-
Confirm the location of the nearest safety shower and eyewash station.[8]
-
Assemble and inspect all glassware for defects before use.
-
Designate a specific, clearly labeled waste container for halogenated organic waste.[10]
-
Don all required PPE as specified in Section 2.
-
-
Dispensing and Handling:
-
Conduct all transfers of (E)-1-chloro-2-iodoethene inside the fume hood.
-
To prevent static discharge with larger quantities, ground and bond containers during transfer.[10]
-
Use a glass syringe or graduated cylinder for measuring. Ensure smooth operation to avoid splashes.
-
Keep the primary container tightly sealed when not in immediate use.
-
-
Reaction and Work-up:
-
Set up the reaction apparatus securely within the fume hood.
-
If heating is necessary, use a flameless source like a heating mantle or oil bath.
-
After the reaction, allow the apparatus to cool to room temperature before disassembly.
-
Carefully quench the reaction as per the established protocol.
-
-
Decontamination:
-
Decontaminate all glassware that came into contact with the chemical by rinsing with an appropriate solvent (e.g., acetone) inside the fume hood. Collect all rinsate in the designated halogenated waste container.
-
Emergency Procedures & Spill Management
Preparedness is key to managing unexpected events safely.
Spill Response Protocol
For small spills (<100 mL) inside a chemical fume hood, the following protocol should be followed. Spills outside a fume hood or of a larger volume require immediate evacuation and notification of institutional emergency response personnel.
Caption: Workflow for managing a small chemical spill within a fume hood.
First Aid Measures
Immediate and correct first aid is crucial in the event of an exposure.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][8]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
-
Designated Waste Stream: All waste containing (E)-1-chloro-2-iodoethene must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste" .[10]
-
Waste Types: This includes unreacted material, contaminated solvents, rinsate from glassware, and any solid materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).
-
Container Management: Waste containers should be kept closed when not in use and stored in a secondary containment bin within a ventilated area, away from incompatible materials.[8]
-
Disposal: Dispose of the waste through your institution's certified hazardous waste management program. Do not pour any amount of this chemical down the drain.[6]
By adhering to this comprehensive guide, researchers can confidently and safely utilize (E)-1-chloro-2-iodoethene, leveraging its synthetic potential while upholding the highest standards of laboratory safety.
References
-
PubChem. 1-Chloro-2-iodoethane. National Center for Biotechnology Information. [Link]
-
International Labour Organization. ICSC 0132 - 1-CHLOROETHANE. (2021). [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,1-DICHLORO-2,2-BIS-(p-CHLOROPHENYL)ETHANE. (2006-04). [Link]
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RCI Labscan Limited. 1, 2-Dichloroethane - SAFETY DATA SHEET. (2021-04-01). [Link]
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PubChem. 1-Chloro-2-iodotetrafluoroethane. National Center for Biotechnology Information. [Link]
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ChemTalk. Lab Safety Equipment & PPE.[Link]
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Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.[Link]
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University of Washington Environmental Health & Safety. Common Personal Protective Equipment. (2024-08). [Link]
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Chemistry LibreTexts. Proper Protective Equipment. (2021-08-15). [Link]
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PubChem. 1-Chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]
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Quora. What is the structure of 1-bromo, 1-chloro, 2-floro, and 2-iodo ethene? (2023-01-16). [Link]
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- 1. 1-Chloro-2-iodoethane | C2H4ClI | CID 136438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-iodobenzene | C6H4ClI | CID 11993 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
